Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
Description
BenchChem offers high-quality Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-oxo-8-(4-propan-2-ylphenyl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-4-22-19(21)10-8-6-5-7-9-18(20)17-13-11-16(12-14-17)15(2)3/h11-15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVLJGKCWPEOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645763 | |
| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-41-1 | |
| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate: A Technical Whitepaper
Executive Summary
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (CAS: 898778-41-1) is a highly specialized bifunctional intermediate utilized in advanced organic synthesis, materials science, and active pharmaceutical ingredient (API) development. Structurally, it features a lipophilic isopropylphenyl headgroup, an eight-carbon aliphatic spacer containing a ketone moiety, and a terminal ethyl ester. This unique architecture provides orthogonal reactivity—allowing independent modifications at the ketone or ester sites—while imparting significant lipophilicity to the overall molecule.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical behavior, establish a self-validating synthetic protocol, and explore its utility as a lipophilic linker in drug design.
Molecular Architecture & Physicochemical Profiling
Understanding the physicochemical descriptors of a molecule is the first step in predicting its pharmacokinetic behavior (ADMET) and synthetic handling. The data summarized below dictates how this compound interacts with biological membranes and organic solvents.
Table 1: Quantitative Physicochemical Descriptors
| Property | Value | Mechanistic Implication for Drug Design |
| Molecular Formula | C₁₉H₂₈O₃ | Defines the atomic composition and mass. |
| Molecular Weight | 304.43 g/mol | Falls well below the 500 Da threshold of Lipinski's Rule of 5, ensuring favorable baseline drug-likeness. |
| LogP (Predicted) | ~4.8 | Indicates high lipophilicity. As detailed in standard [1], a LogP near 5 ensures excellent lipid membrane permeability but requires formulation strategies (e.g., lipid nanoparticles) to overcome poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Calculated from the ketone (17.07 Ų) and ester (26.30 Ų) groups. According to established [2], a TPSA < 90 Ų strongly predicts the ability to cross the Blood-Brain Barrier (BBB). |
| H-Bond Donors (HBD) | 0 | The absence of H-bond donors enhances passive diffusion across hydrophobic environments. |
| H-Bond Acceptors (HBA) | 3 | Sufficient for target receptor interaction without hindering permeability. |
| Rotatable Bonds | 11 | High conformational flexibility, ideal for induced-fit binding in deep, hydrophobic receptor pockets. |
Synthetic Strategy: Regioselective Friedel-Crafts Acylation
The most robust and scalable method for synthesizing aryl-oxo-octanoates is via the Friedel-Crafts acylation of an aromatic nucleophile with an aliphatic acyl chloride [3].
Causality in Reagent Selection: Why do we use ethyl suberoyl chloride (a mono-ester mono-chloride) instead of the cheaper suberoyl dichloride? Suberoyl dichloride possesses two highly reactive acylium-generating sites. Reacting it with cumene leads to uncontrollable bis-acylation and polymeric byproducts [4]. By utilizing the mono-ester, we enforce unidirectional reactivity. The ethyl ester is inert to Friedel-Crafts conditions, ensuring a clean 1:1 coupling.
Causality in Regioselectivity: Cumene (isopropylbenzene) contains an electron-donating alkyl group, making it an activated ring. The bulky isopropyl group creates significant steric hindrance at the ortho positions. Consequently, the electrophilic attack is kinetically and thermodynamically driven almost exclusively to the para position.
Mechanistic workflow of the Friedel-Crafts acylation synthesizing the target oxooctanoate.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating in-process controls (IPCs) that confirm the success of each mechanistic step.
Objective: Synthesis of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate. Scale: 10 mmol.
-
Catalyst Activation: Suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq, 12 mmol) in 20 mL of anhydrous dichloromethane (DCM) under N₂ atmosphere at 0°C.
-
Expert Insight: Unlike catalytic processes, Friedel-Crafts acylation requires >1.0 equivalent of AlCl₃ because the resulting ketone product strongly coordinates with the aluminum, effectively poisoning the catalyst.
-
-
Electrophile Generation: Add ethyl suberoyl chloride (1.05 eq, 10.5 mmol) dropwise over 10 minutes.
-
Self-Validation Check: Observe the transition of the opaque AlCl₃ suspension to a homogeneous, slightly colored solution. This visual cue confirms the successful generation of the active acylium ion complex.
-
-
Nucleophilic Attack: Add cumene (1.0 eq, 10 mmol) dropwise over 30 minutes, strictly maintaining the temperature at 0°C.
-
Expert Insight: Cumene is susceptible to Lewis acid-catalyzed dealkylation (loss of the isopropyl group) at elevated temperatures. Maintaining 0°C kinetically traps the desired para-acylation pathway and suppresses byproduct formation.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature for an additional 1 hour.
-
Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the highly non-polar cumene spot (high Rf) and the emergence of a UV-active, lower Rf spot confirms conversion.
-
-
Quenching & Isolation: Carefully pour the reaction mixture onto 50 g of crushed ice containing 10 mL of 1M HCl.
-
Expert Insight: The acidic ice quench is a critical self-validating step. It safely destroys the reactive aluminum complex while preventing the base-catalyzed hydrolysis of the terminal ethyl ester. The dissolution of aluminum salts into the aqueous phase visually confirms the breakdown of the Al-ketone complex.
-
-
Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Analytical Characterization Protocol
To definitively validate the structural integrity of the synthesized Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, the following analytical methodologies must be employed:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic isopropyl signature—a septet at ~2.90 ppm (1H) and a doublet at ~1.25 ppm (6H). The para-substituted aromatic ring will present as two distinct doublets (an AA'BB' system) around 7.30 ppm and 7.90 ppm. The ethyl ester is confirmed by a quartet at ~4.12 ppm (2H) and a triplet at ~1.25 ppm (3H, overlapping with the isopropyl methyls).
-
LC-MS (ESI+): Utilize an internal standard (e.g., triphenylphosphine) to ensure ionization efficiency. The expected pseudo-molecular ion[M+H]⁺ will appear at m/z 305.2.
Applications in Drug Development
In the realm of medicinal chemistry, the 8-oxooctanoate scaffold is a highly versatile pharmacophore.
-
Lipophilic Linkers: The eight-carbon chain serves as an excellent spacer for PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), providing necessary distance between binding domains while enhancing membrane permeability.
-
Orthogonal Functionalization: The terminal ester can be selectively saponified (hydrolyzed) to a free carboxylic acid, providing a synthetic handle for amide coupling with amines. Simultaneously, the C8 ketone can be subjected to asymmetric reductive amination, introducing a chiral amine center for rigorous structure-activity relationship (SAR) profiling.
References
Synthesizing Resmetirom: A Technical Review of Intermediates, Precursors, and Process Optimization
Introduction & Pharmacological Context
Resmetirom (MGL-3196), recently approved under the brand name Rezdiffra, represents a breakthrough in the treatment of metabolic dysfunction-associated steatohepatitis (MASH) with moderate to advanced liver fibrosis[1]. As a first-in-class, orally administered small molecule, its clinical efficacy hinges on its structural ability to act as a highly selective thyroid hormone receptor-beta (THR-β) agonist[2].
The structural design of Resmetirom achieves a 28-fold selectivity for THR-β over THR-α[3]. This selectivity is critical: while THR-β activation in the liver drives the reduction of lipotoxicity and fibrosis, avoiding THR-α prevents adverse off-target cardiac and bone toxicities traditionally associated with systemic thyroid mimetics[4].
Caption: Resmetirom-mediated THR-β signaling pathway in hepatocytes.
Core Structural Components & Precursors
The chemical identity of Resmetirom—2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile—is a complex heterocycle[4]. Its synthesis requires the precise assembly of three primary precursor modules:
-
The Pyridazinone Core : Sourced from 3,6-dichloropyridazine , which must be regioselectively alkylated and hydrolyzed.
-
The Central Phenyl Ring : Derived from 4-amino-2,6-dichlorophenol , acting as the bridging unit.
-
The Cyanoazauracil Moiety : Constructed using ethyl (2-cyanoacetyl)carbamate to form the terminal triazine ring[5].
Evolution of Synthetic Strategies
The Legacy Route (First-Generation)
The original discovery route utilized an Ullmann-type C-O coupling between 4-amino-2,6-dichlorophenol and 3,6-dichloro-4-isopropylpyridazine. This early protocol relied on copper(I) iodide in dimethyl sulfoxide (DMSO) over an extended 24-hour reaction period[6]. Subsequent steps required the aqueous diazotization of the aniline intermediate using sodium nitrite and hydrochloric acid[4]. This route was plagued by poor reaction selectivity, the hazardous isolation of diazonium salts, and the necessity of column chromatography, resulting in low overall yields (<20%)[6].
The Next-Generation Optimized Route
Recent process chemistry innovations have condensed the synthesis from eight linear steps down to four highly optimized steps, achieving an overall yield of 44.3% with 98.8% purity[7]. The breakthrough lies in a "one-pot" reaction that simultaneously executes aromatic cyclization and chloropyridazine hydrolysis, bypassing tedious protection/deprotection sequences and eliminating the need to isolate explosive diazonium intermediates[5][7].
Caption: Logical workflow for the next-generation optimized synthesis of Resmetirom.
Quantitative Comparison of Synthetic Routes
To understand the process improvements, the following table summarizes the operational metrics between the legacy and optimized routes[5][6][7]:
| Process Metric | Legacy Route (First-Generation) | Optimized Route (Next-Generation) |
| Overall Yield | < 20% | 44.3% |
| Purity Assay | Requires Chromatography | 98.8% (Direct Crystallization) |
| Linear Steps | 8 steps | 4 steps |
| Diazonium Handling | Isolated (Aqueous NaNO₂ / HCl) | In situ generation (t-BuNO₂ / AcOH) |
| Ullmann Solvent | DMSO (Difficult to remove) | DMAC (Better solubility & thermal stability) |
| Key Innovation | Initial target discovery | One-pot cyclization & simultaneous hydrolysis |
Detailed Experimental Methodology (Optimized Protocol)
As a Senior Application Scientist, it is crucial to understand not just the how, but the why behind each operational parameter. The following step-by-step methodology details the optimized four-step synthesis[5][7].
Step 1: Silver-Catalyzed Minisci Reaction
-
Objective : Install the isopropyl group onto the pyridazine core.
-
Protocol : React 3,6-dichloropyridazine with isobutyric acid in a biphasic solvent system of 1,2-dichloroethane (DCE) and water (5:1). Add AgNO₃ (10 mol%), trifluoroacetic acid (TFA, 50 mol%), and ammonium persulfate ((NH₄)₂S₂O₈). Stir until complete conversion.
-
Causality & Self-Validation : The Ag-catalyzed Minisci reaction generates an isopropyl radical from isobutyric acid, which selectively attacks the electron-deficient pyridazine ring. The DCE/H₂O biphasic system is deliberately chosen to ensure clean phase separation; the organic product partitions into the DCE layer, preventing over-oxidation and allowing for a self-purifying extraction that yields 92% of the intermediate[5][7].
Step 2: Ullmann C-O Coupling
-
Objective : Unite the functionalized pyridazine with the central phenyl ring.
-
Protocol : Combine the intermediate from Step 1 with 4-amino-2,6-dichlorophenol (1.2 equiv). Add K₂CO₃ (3.0 equiv) and CuI (50 mol%) in N,N-dimethylacetamide (DMAC). Heat to 90 °C.
-
Causality & Self-Validation : DMAC replaces the legacy DMSO. DMAC acts as a high-boiling polar aprotic solvent that better stabilizes the copper-aryloxide intermediate, accelerating the catalytic cycle. The reaction yields 81% of the diaryl ether intermediate without the emulsion issues previously seen with THF or DMSO[5][7].
Step 3: Diazotization and Hydrazone Formation
-
Objective : Attach the cyanoazauracil precursor without isolating hazardous salts.
-
Protocol : Dissolve the diaryl ether intermediate and ethyl (2-cyanoacetyl)carbamate in acetonitrile (MeCN) and acetic acid (AcOH). Slowly add tert-butyl nitrite (t-BuNO₂, 1.2 equiv).
-
Causality & Self-Validation : Using t-BuNO₂ in anhydrous/acidic conditions generates the diazonium species in situ, which immediately couples with the carbamate derivative. This design inherently validates safety by consuming the explosive diazonium intermediate the moment it is formed. The product precipitates directly from the MeCN/AcOH mixture upon cooling, yielding 86% and completely eliminating the need for column chromatography[5].
Step 4: One-Pot Cyclization and Hydrolysis
-
Objective : Form the final triazine ring and unmask the pyridazinone.
-
Protocol : Suspend the hydrazone precursor in glacial acetic acid. Add potassium acetate (KOAc, 5.0 equiv) and heat the mixture to 100 °C.
-
Causality & Self-Validation : This is the most elegant step of the sequence. KOAc serves a dual purpose: it acts as a mild base to drive the intramolecular cyclization of the triazine ring without degrading the sensitive cyano group, while the acidic environment simultaneously hydrolyzes the remaining chloropyridazine moiety into the required pyridazinone[5][7]. Cooling the mixture and adding water forces the highly pure Resmetirom (98.8% purity) to crash out of solution, yielding 71% for the final step[5][7].
References
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia PubMed / Journal of Medicinal Chemistry[Link]
-
An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction-Associated Steatohepatitis Drug: Resmetirom ACS Publications (Organic Process Research & Development)[Link]
-
AN IMPROVED PROCESS FOR THE PREPARATION OF RESMETIROM (MGL-3196) Technical Disclosure Commons[Link]
-
MGL 3196 - New Drug Approvals New Drug Approvals[Link]
-
Solid-state forms of Resmetirom and processes for preparation thereof Technical Disclosure Commons[Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. tdcommons.org [tdcommons.org]
- 7. pubs.acs.org [pubs.acs.org]
Solubility Profile of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate in various organic solvents. In the absence of publicly available experimental data for this specific compound, this document serves as a foundational resource, detailing theoretical principles for solubility prediction, a rigorous experimental protocol for solubility determination, and the analytical methodology for quantitative analysis. By synthesizing established chemical principles with practical, field-proven techniques, this guide equips researchers and drug development professionals with the necessary tools to generate precise, reliable, and reproducible solubility data—a critical parameter for formulation development, process chemistry, and regulatory compliance.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in different solvents is a cornerstone of pharmaceutical development. It directly influences key decisions in process chemistry, formulation design, bioavailability, and ultimately, the therapeutic efficacy and safety of a drug product.[1] Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, an aromatic keto-ester, possesses a molecular structure with both lipophilic and moderately polar characteristics, suggesting a nuanced and complex solubility profile across different solvent classes.
Understanding this profile is not merely an academic exercise; it is a prerequisite for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for processes like spray drying and crystallization.
-
Purification: Designing efficient crystallization or chromatographic purification steps.
-
Toxicology Studies: Preparing accurate dosing solutions for preclinical assessments.
-
Regulatory Compliance: Establishing a comprehensive data package for new drug substance specifications, in line with guidelines such as ICH Q6B.[2][3][4]
This guide provides both the theoretical underpinnings and the practical, step-by-step methodologies to fully characterize the solubility of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
Theoretical Solubility Profile: A Predictive Framework
Before embarking on experimental work, a theoretical assessment based on the molecule's structure can provide valuable insights and guide solvent selection. The principle of "like dissolves like" is a fundamental concept, which can be further refined using semi-empirical models like Hansen Solubility Parameters (HSP).[5]
Molecular Structure Analysis
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate has a molecular formula of C19H28O3 and a molecular weight of 304.42 g/mol .[6] Its structure features:
-
A nonpolar isopropylphenyl group and a long aliphatic chain: These contribute to its lipophilicity and suggest good solubility in nonpolar solvents.
-
A ketone group and an ester group: These are polar functionalities that can participate in dipole-dipole interactions, indicating potential solubility in polar aprotic solvents.
-
An absence of strong hydrogen bond donors (like -OH or -NH): This suggests that hydrogen bonding will primarily be as an acceptor at the carbonyl oxygens, influencing its interaction with protic solvents.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter system is a powerful tool that refines the "like dissolves like" principle by dividing the total Hildebrand solubility parameter (δ) into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar intermolecular forces.
-
δH: Energy from hydrogen bonds.[5]
The principle states that substances with similar HSP values are likely to be miscible.[5] While the specific HSP values for Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate are not published, we can infer its likely position in the "Hansen space" based on its structure. The large nonpolar component suggests a relatively high δD, while the ketone and ester groups contribute to a moderate δP and a moderate δH (as a hydrogen bond acceptor).
The following diagram illustrates the logical workflow for using HSP in solvent selection.
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
A selection of common organic solvents and their respective Hansen Solubility Parameters are provided in the table below to aid in this predictive process.
| Solvent | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Data compiled from various sources, including[2] and[7]. |
Predicted Solubility Profile:
-
High Solubility: Expected in solvents with balanced polarity such as chlorinated solvents (Dichloromethane), ketones (Acetone), and esters (Ethyl Acetate).
-
Moderate Solubility: Likely in nonpolar aromatic solvents (Toluene) and shorter-chain alcohols (Ethanol), where the alkyl chain can interact with the nonpolar parts of the solute.
-
Low Solubility: Predicted in highly nonpolar aliphatic solvents (n-Hexane) and highly polar protic solvents (Methanol), where the energetic cost of disrupting the solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold-standard and most widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] This method involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.
Mandatory Experimental Workflow
The following diagram outlines the self-validating protocol for the shake-flask method.
Caption: Standard Shake-Flask Method Workflow for Solubility Determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1]
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate to a glass vial. A visible excess of solid must remain at the end of the experiment to ensure saturation has been reached. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). b. Equilibrate for a predetermined period. A 24-hour period is common, but for some compounds, 48 to 72 hours may be necessary to ensure thermodynamic equilibrium.[8][10] It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.
-
Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to let the excess solid settle. b. Carefully draw the supernatant into a syringe. c. Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. d. Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the analytical method.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used method for accurately quantifying the concentration of a dissolved solute.[11][12]
HPLC Method Parameters (Example)
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | The nonpolar stationary phase is suitable for retaining the lipophilic Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate. |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | An isocratic mixture providing good resolution and a reasonable retention time. Must be optimized. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small volume to prevent peak broadening. |
| UV Detection | λmax (e.g., ~254 nm) | The wavelength of maximum absorbance for the aromatic ketone chromophore, ensuring high sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Calibration and Calculation
-
Prepare Stock Solution: Accurately weigh a known amount of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate and dissolve it in the mobile phase to create a stock solution of known concentration.
-
Create Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution.
-
Construct Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot the peak area versus concentration and perform a linear regression. The curve should have a correlation coefficient (r²) of >0.995.
-
Analyze Samples: Inject the diluted filtrate samples and record their peak areas.
-
Calculate Solubility: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Correct for the dilution factor to find the final solubility in the original solvent.
Solubility (mg/mL) = (Concentration from curve (mg/mL)) x (Dilution Factor)
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear and concise table to allow for easy comparison and interpretation.
Table 1: Experimentally Determined Solubility of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) ± SD (n=3) | Solubility (mol/L) ± SD (n=3) |
| Nonpolar | n-Hexane | [Experimental Data] | [Experimental Data] |
| Toluene | [Experimental Data] | [Experimental Data] | |
| Polar Aprotic | Dichloromethane | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | [Experimental Data] | [Experimental Data] | |
| Acetone | [Experimental Data] | [Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Experimental Data] | |
| Polar Protic | Ethanol | [Experimental Data] | [Experimental Data] |
| Methanol | [Experimental Data] | [Experimental Data] | |
| This table serves as a template for reporting experimentally determined values. |
The results should be analyzed in the context of the theoretical predictions. Discrepancies between predicted and observed solubility can provide deeper insights into the specific intermolecular interactions governing the solvation process.
Conclusion
This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility profile of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate. By integrating theoretical prediction using molecular structure analysis and Hansen Solubility Parameters with the gold-standard experimental shake-flask method and robust HPLC-UV quantification, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development. The protocols and frameworks provided herein are designed to be self-validating and adhere to the principles of scientific integrity, ensuring that the generated data is fit for purpose, from early-stage formulation to late-stage regulatory submission.
References
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]
-
IABS. (2025). ICH Q6 Revision towards globally harmonized specifications. [Link]
-
ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]
-
Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Schuerch, C. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of Wood Chemistry and Technology. [Link]
-
ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
-
Chemical Register. (n.d.). ETHYL 8-(4-ISOPROPYLPHENYL)-8-OXOOCTANOATE. [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Frontiers. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Oncology. [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from Brewer Science. [Link]
-
European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
-
ACS Publications. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Omega. [Link]
-
Chemistry LibreTexts. (2022). 3.2: High Performance Liquid chromatography. [Link]
-
FDCELL. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
-
PeerJ. (2019). Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. PeerJ. [Link]
-
UQ eSpace. (n.d.). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 6. ETHYL 8-(3-CYANOPHENYL)-8-OXOOCTANOATE,97%,ETHYL 8-(3-FLUOROPHENYL)-8-OXOOCTANOATE Suppliers & Manufacturers [chemicalregister.com]
- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Protocol for Synthesizing Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
Introduction & Strategic Rationale
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is a bifunctional organic molecule characterized by a lipophilic alkyl chain, an ethyl ester terminus, and a substituted aromatic ketone. Compounds of this class are highly valued in medicinal chemistry and materials science as versatile building blocks for structure-activity relationship (SAR) studies and the synthesis of complex active pharmaceutical ingredients (APIs).
The most robust synthetic route to this target relies on a Friedel-Crafts acylation [1]. This protocol details the two-step synthesis: the in-situ generation of an electrophilic acyl chloride (ethyl 8-chloro-8-oxooctanoate) from ethyl hydrogen suberate, followed by a Lewis acid-catalyzed coupling with cumene (isopropylbenzene)[2].
Mechanistic Principles & Causality
To ensure a self-validating and high-yielding process, it is critical to understand the causality behind the specific reagents and stoichiometric ratios chosen for this workflow:
-
Vilsmeier-Haack Catalysis: During the formation of the acyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is added to the thionyl chloride (
). DMF reacts with to form a highly electrophilic chloroiminium ion, which accelerates the conversion of the carboxylic acid and prevents the reaction from stalling. -
Stoichiometry of the Lewis Acid (
): Unlike standard Friedel-Crafts alkylations, acylations require a stoichiometric amount of the Lewis acid catalyst because the resulting ketone product strongly coordinates to the aluminum center[3]. Furthermore, because our substrate contains an ethyl ester moiety (a Lewis basic site), 2.2 equivalents of are strictly required. The first equivalent is sequestered by the ester carbonyl, while the remaining equivalent is necessary to activate the acyl chloride and generate the resonance-stabilized acylium ion[1]. -
Regioselectivity: The bulky isopropyl group on cumene acts as an ortho/para-directing group. Due to severe steric hindrance at the ortho positions, the electrophilic aromatic substitution is driven almost exclusively to the para-position, ensuring high regiochemical purity[4].
Mechanistic pathway of the AlCl3-catalyzed Friedel-Crafts acylation.
Experimental Methodology
Step 1: Preparation of the Acylating Agent (Ethyl 8-chloro-8-oxooctanoate)
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon).
-
Reagent Addition: Add 2.02 g (10.0 mmol) of ethyl hydrogen suberate and 15 mL of anhydrous dichloromethane (DCM). Add 2 drops of anhydrous DMF.
-
Chlorination: Cool the mixture to 0 °C using an ice bath. Slowly add 1.45 mL (20.0 mmol) of thionyl chloride dropwise over 10 minutes.
-
Activation: Remove the ice bath and heat the mixture to a gentle reflux (40 °C) for 2 hours. The reaction is complete when the evolution of
and gases ceases. -
Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude ethyl 8-chloro-8-oxooctanoate must be used immediately in the next step to prevent hydrolysis.
Step 2: Friedel-Crafts Acylation
-
Preparation: Dissolve the crude acyl chloride (~10.0 mmol) in 20 mL of anhydrous DCM under an inert atmosphere. Add 1.67 mL (12.0 mmol) of cumene.
-
Catalyst Addition: Cool the reaction vessel to 0 °C. Carefully add 2.93 g (22.0 mmol) of anhydrous Aluminum chloride (
) in small portions over 20 minutes.-
Causality Check: Portion-wise addition is critical. The generation of the acylium ion is highly exothermic; rapid addition will cause localized overheating, promoting unwanted polymerization or side reactions.
-
-
Reaction: Allow the mixture to slowly warm to room temperature. Stir for 4 to 6 hours. The solution will typically turn a deep red or brown color, indicating the formation of the
-ketone complex. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the acyl chloride is fully consumed.
Step 3: Quenching and Purification
-
Acidic Quench: Slowly pour the reaction mixture into a vigorously stirred beaker containing 50 g of crushed ice and 10 mL of concentrated
.-
Causality Check: Quenching with plain water causes the precipitation of insoluble aluminum hydroxides, which trap the product and form an unmanageable emulsion. The highly acidic, cold quench protonates the aluminum species into water-soluble
salts and breaks the robust -ketone complex without hydrolyzing the ethyl ester[2].
-
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous
(2 x 20 mL) to neutralize residual acid, followed by brine (20 mL). -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo to yield the crude product. -
Purification: Purify via flash column chromatography on silica gel using a gradient elution of Hexanes/Ethyl Acetate (95:5 to 80:20) to afford pure Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
Workflow for the synthesis of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
Quantitative Data & Quality Control
Table 1: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
|---|---|---|---|---|---|
| Ethyl hydrogen suberate | 202.25 | 1.0 | 10.0 | 2.02 g | Substrate |
| Thionyl chloride | 118.97 | 2.0 | 20.0 | 1.45 mL | Chlorinating Agent |
| Cumene | 120.19 | 1.2 | 12.0 | 1.67 mL | Aromatic Nucleophile |
| Aluminum chloride | 133.34 | 2.2 | 22.0 | 2.93 g | Lewis Acid Catalyst |
Table 2: Quality Control & Analytical Parameters
| Parameter | Expected Observation / Value | Diagnostic Purpose |
|---|
| TLC (
References
-
Friedel–Crafts Acylation - Sigma-Aldrich . Sigma-Aldrich Technical Documents. 1
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. 3
-
16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction . OpenStax Organic Chemistry. 4
-
Application Notes and Protocols: Synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate . Benchchem. 2
Sources
Scalable Synthesis Methods for Resmetirom and Its Key Intermediates: A Process Chemistry Protocol
Executive Summary
Resmetirom (MGL-3196, trade name Rezdiffra) is a first-in-class, highly selective thyroid hormone receptor-beta (THR-β) agonist approved by the FDA for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) with moderate to advanced liver fibrosis[1],[2]. As global demand for MASH therapeutics accelerates, the need for robust, scalable, and safe manufacturing processes for Resmetirom has become critical.
This application note details an optimized, highly scalable four-step synthetic route for Resmetirom, diverging from the hazardous and low-yielding first-generation methods[3],[4]. By leveraging advanced process chemistry techniques—such as catalytic Minisci reactions, Ullmann-type C-O couplings, and in situ diazonium trapping—this protocol provides a self-validating framework for producing multigram to kilogram quantities of Resmetirom with an overall yield exceeding 44%[3],[4].
Mechanistic Pathway & Biological Rationale
To understand the stringent purity requirements of the active pharmaceutical ingredient (API), one must consider its mechanism of action. Resmetirom selectively targets the liver, binding to THR-β to modulate gene transcription. This upregulates carnitine palmitoyltransferase 1 (CPT1) to increase fatty acid β-oxidation and downregulates sterol regulatory element-binding protein 1c (SREBP-1c) to suppress hepatic lipogenesis[1].
Figure 1: Signaling pathway of Resmetirom in hepatocytes leading to MASH resolution.
Process Chemistry Rationale: Overcoming First-Generation Bottlenecks
The original synthetic route to Resmetirom (as described in early patents by Hoffmann-La Roche and Madrigal Pharmaceuticals) suffered from several critical manufacturing bottlenecks[2],[4]:
-
Hazardous Intermediates: The isolation of diazonium salts posed severe thermal runaway and explosion risks at scale[4].
-
Expensive Reagents: Stoichiometric use of silver nitrate and cesium carbonate drastically inflated the cost of goods sold (COGS)[5],[4].
-
Low Yields: The linear eight-step sequence resulted in poor overall yields (~10-15%)[3].
Recent advancements in process chemistry have streamlined this into a highly optimized four-step route[3],[4]. The key innovation is a telescoped diazotization/condensation that uses tert-butyl nitrite (t-BuNO₂) to generate the diazonium species in situ, completely avoiding its isolation[4]. Furthermore, a one-pot aromatic cyclization and hydrolysis step eliminates the need for tedious protection/deprotection sequences[3].
Table 1: Comparative Process Metrics
| Parameter | First-Generation Route | Optimized Scalable Route | Process Impact |
| Overall Yield | < 15% | 44.3% | 3x increase in API throughput. |
| Step Count | 8 linear steps | 4 linear steps | Reduced cycle times and labor costs. |
| Diazonium Handling | Isolated intermediate | In situ trapping (t-BuNO₂) | Eliminates explosion risk; inherently safe. |
| C-O Coupling Base | Cs₂CO₃ (Expensive) | K₂CO₃ / CuI (Cost-effective) | Drastic reduction in raw material costs. |
| Minisci Catalyst | Stoichiometric AgNO₃ | 10 mol% AgNO₃ | Minimizes heavy metal waste and E-factor. |
Synthetic Workflow Overview
Figure 2: Four-step optimized synthetic workflow for Resmetirom.
Experimental Protocols for Key Intermediates
Note: The following protocols are synthesized from optimized process chemistry literature[3],[4]. All reactions must be performed under a nitrogen atmosphere unless otherwise stated. In-process controls (IPC) via HPLC are mandatory to ensure self-validation before proceeding to subsequent steps.
Protocol A: Synthesis of Intermediate 1 (Ag-Catalyzed Minisci Reaction)
Objective: Installation of the isopropyl group onto the electron-deficient pyridazine ring. Causality: Trifluoroacetic acid (TFA) is used to protonate the pyridazine, increasing its electrophilicity toward the nucleophilic isopropyl radical generated from isobutyric acid via Ag(I)/persulfate oxidation[4].
-
Charge: To a jacketed reactor, add 3,6-dichloropyridazine (1.0 equiv) and isobutyric acid (3.0 equiv) in a solvent mixture of 1,2-dichloroethane (DCE) and water (5:1 v/v).
-
Catalyst Addition: Add AgNO₃ (10 mol%) and TFA (50 mol%). Stir the mixture at 20°C for 15 minutes.
-
Oxidant Addition: Slowly add ammonium persulfate, (NH₄)₂S₂O₈ (1.5 equiv), in portions over 30 minutes, maintaining the internal temperature below 30°C to control the exothermic radical generation.
-
Reaction: Stir at 40°C for 4 hours. IPC: Verify < 2% starting material via HPLC.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCE. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Yield: ~92% of 3,6-dichloro-4-isopropylpyridazine (Intermediate 1)[4].
Protocol B: Synthesis of Intermediate 2 (Ullmann-Type C-O Coupling)
Objective: Formation of the diaryl ether linkage. Causality: Utilizing CuI and K₂CO₃ in dimethylacetamide (DMAC) provides a milder, highly regioselective coupling compared to traditional S_NAr conditions that require expensive cesium bases[4].
-
Charge: Dissolve Intermediate 1 (1.0 equiv) and 4-amino-2,6-dichlorophenol (1.2 equiv) in DMAC (10 volumes).
-
Base & Catalyst: Add K₂CO₃ (3.0 equiv) followed by CuI (50 mol%).
-
Reaction: Heat the mixture to 90°C and stir for 12 hours. IPC: Monitor the disappearance of Intermediate 1 via HPLC.
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove copper salts. Dilute the filtrate with water to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield: ~81% of the diaryl ether derivative (Intermediate 2)[4].
Protocol C: Synthesis of Intermediate 3 (Telescoped Diazotization & Condensation)
Objective: Formation of the hydrazone precursor without isolating hazardous diazonium salts. Causality: t-BuNO₂ acts as an organic-soluble nitrosating agent. As the diazonium species forms, it is immediately trapped by the active methylene group of ethyl (2-cyanoacetyl)carbamate, preventing hazardous accumulation[4].
-
Charge: Suspend Intermediate 2 (1.0 equiv) and ethyl (2-cyanoacetyl)carbamate (1.1 equiv) in acetonitrile (MeCN).
-
Acidification: Add glacial acetic acid (AcOH, 2.0 equiv) and cool the mixture to 0°C.
-
Diazotization: Dropwise add t-BuNO₂ (1.2 equiv) over 30 minutes, strictly maintaining the internal temperature between 0°C and 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. IPC: Confirm complete conversion of Intermediate 2 via HPLC.
-
Isolation: The product typically precipitates directly from the reaction mixture. Filter the solid, wash with cold MeCN, and dry under vacuum.
-
Yield: ~86% of the hydrazone precursor (Intermediate 3)[4].
Protocol D: Synthesis of Resmetirom (One-Pot Cyclization & Hydrolysis)
Objective: Intramolecular cyclization to form the triazine ring and simultaneous hydrolysis of the chloropyridazine to the pyridazinone. Causality: Potassium acetate (KOAc) in acetic acid at elevated temperatures serves a dual purpose: it provides the necessary basicity to drive the triazine cyclization and acts as a nucleophile/hydrolysis agent to convert the remaining chloro-substituent on the pyridazine ring into the required oxo-group[3],[4].
-
Charge: Suspend Intermediate 3 (1.0 equiv) in glacial acetic acid (10 volumes).
-
Reagent: Add KOAc (5.0 equiv) to the suspension.
-
Reaction: Heat the mixture to 100°C and stir for 16 hours. IPC: Monitor the formation of the triazine ring and the subsequent hydrolysis via LC-MS.
-
Workup: Cool the mixture to 25°C. Slowly pour the reaction mixture into ice water (30 volumes) under vigorous stirring to precipitate the crude API.
-
Purification: Filter the crude solid. To achieve pharmaceutical-grade purity (>98.8%), recrystallize the crude product from a mixture of methyl isobutyl ketone (MIBK) and ethanol[1],[2].
-
Yield: ~71% of highly pure Resmetirom[4].
References
-
Cui, Y., Zhang, J., Liu, S., Zhao, Z., Shan, M., Jiang, N., Zhai, X. "An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction-Associated Steatohepatitis Drug: Resmetirom." Organic Process Research & Development, 2025, 29, 2230–2237. Available at:[Link]
- Google Patents. "Process for the preparation and purification of crystalline resmetirom (WO2025202985A1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2025202985A1 - Process for the preparation and purification of crystalline resmetirom - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: Catalytic Hydrogenation Workflows for Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
Executive Summary & Mechanistic Rationale
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (CAS 898778-41-1)[1] is a highly versatile intermediate utilized in the synthesis of complex lipophilic drug payloads and fine chemicals. Structurally, it features an ethyl ester, a long aliphatic spacer, and a benzylic ketone para-substituted with an electron-donating isopropyl group.
When subjecting this molecule to catalytic hydrogenation, researchers face a critical chemoselective divergence:
-
Complete Deoxygenation: Reduction of the ketone to a methylene group to yield the alkyl spacer, Ethyl 8-(4-isopropylphenyl)octanoate.
-
Selective Reduction: Arresting the reduction at the benzylic alcohol to yield Ethyl 8-hydroxy-8-(4-isopropylphenyl)octanoate.
The Causality of Catalyst and Solvent Selection
Aryl ketones possess unique reactivity. The initial reduction yields a benzylic alcohol, which is highly susceptible to hydrogenolysis (cleavage of the C-O bond)[2].
-
For Deoxygenation (Pathway A): We intentionally promote hydrogenolysis. By utilizing Palladium on Carbon (Pd/C) in the presence of an acidic promoter (e.g., Glacial Acetic Acid), the intermediate benzylic hydroxyl group is protonated. This converts it into a superior leaving group (water), facilitating the formation of a transient, resonance-stabilized benzylic carbocation that is rapidly trapped by hydride species to form the methylene group[2].
-
For Selective Reduction (Pathway B): We must actively suppress hydrogenolysis. This is achieved by omitting acidic additives and switching to a less hydrogenolysis-active catalyst, such as Ruthenium (Ru/C) or specialized Ru-complexes[3]. Furthermore, to prevent the transesterification of the ethyl ester, ethanol or ethyl acetate must be used as the solvent ; the use of methanol can lead to unwanted methyl ester impurities.
Divergent Reaction Pathways
Divergent catalytic hydrogenation pathways for Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
Quantitative Data: Reaction Parameters & Outcomes
The following table summarizes the optimized parameters required to drive the reaction toward the desired chemoselective outcome.
| Reaction Objective | Target Product | Catalyst | Solvent | Additive | Temp (°C) | H₂ (psi) | Time (h) | Expected Yield |
| Complete Deoxygenation | Ethyl 8-(4-isopropylphenyl)octanoate | 10% Pd/C (5 wt%) | Ethyl Acetate / EtOH | Glacial Acetic Acid (1.5 eq) | 40–50 | 50–60 | 12–18 | >85% |
| Selective Reduction | Ethyl 8-hydroxy-8-(4-isopropylphenyl)octanoate | 5% Ru/C (5 wt%) | Absolute Ethanol | None | 20–25 | 100–150 | 8–12 | >90% |
| Asymmetric Reduction | Chiral Benzylic Alcohol | Ru-TsDPEN (1 mol%) | DMF / IPA | Formic Acid / TEA | 40 | Transfer Hyd. | 16–24 | >85% (>95% ee) |
Note: Asymmetric transfer hydrogenation of aryl ketones utilizing enantiopure Ruthenium(II) complexes provides excellent enantioselectivity for chiral drug development[3][4].
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction trajectory is continuously verified, preventing costly downstream failures.
Protocol A: Complete Deoxygenation via Pd/C
Objective: Synthesis of Ethyl 8-(4-isopropylphenyl)octanoate.
-
Preparation & Safety: Under an inert nitrogen atmosphere, charge a high-pressure Parr reactor with Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (10.0 g, 32.8 mmol). Carefully add 10% Pd/C (0.50 g, 5 wt% relative to substrate). Causality: Pd/C is highly pyrophoric when dry; always add the substrate first, followed by the catalyst, and wet it immediately with solvent.
-
Solvent Addition: Add a 1:1 mixture of Ethyl Acetate and Absolute Ethanol (100 mL), followed by Glacial Acetic Acid (2.8 mL, ~1.5 eq). Causality: The acid acts as a proton source to catalyze the hydrogenolysis of the transient benzylic alcohol[2].
-
Purging & Pressurization: Seal the reactor. Purge the headspace with N₂ (3 cycles of 30 psi), followed by H₂ (3 cycles of 30 psi). Finally, pressurize the system to 50 psi with H₂.
-
Reaction & In-Process Control (IPC): Heat the vessel to 45 °C with aggressive agitation (800 rpm).
-
Self-Validation Checkpoint 1: Monitor the hydrogen mass flow/pressure drop. The system must consume exactly 2.0 molar equivalents of H₂.
-
Self-Validation Checkpoint 2: At 12 hours, sample the reaction for HPLC. The chromatogram must show the complete absence of both the starting ketone and the transient benzylic alcohol intermediate.
-
-
Workup: Once H₂ uptake ceases and HPLC confirms completion, cool the reactor to 20 °C and safely vent the H₂. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the acetic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Selective Reduction to Benzylic Alcohol via Ru/C
Objective: Synthesis of Ethyl 8-hydroxy-8-(4-isopropylphenyl)octanoate.
-
Preparation: In a high-pressure reactor under N₂, charge the starting ketone (10.0 g, 32.8 mmol) and 5% Ru/C (0.50 g).
-
Solvent Addition: Add Absolute Ethanol (100 mL). Crucial Note: Do not add any acidic promoters. The neutral environment prevents the protonation of the resulting alcohol, thereby arresting hydrogenolysis.
-
Reaction & IPC: Purge the system as described above, but pressurize to 120 psi with H₂. Maintain the temperature at 20–25 °C.
-
Self-Validation Checkpoint 1: Hydrogen uptake will halt abruptly after exactly 1.0 molar equivalent is consumed.
-
Self-Validation Checkpoint 2: TLC analysis (20% EtOAc in Hexanes) will show the complete disappearance of the UV-active ketone spot (higher Rf) and the appearance of a more polar, UV-active alcohol spot (lower Rf). No spot should appear near the solvent front (which would indicate over-reduction to the alkane).
-
-
Workup: Vent the reactor, filter through Celite, and concentrate. The resulting product is typically >95% pure and requires minimal downstream chromatography. Post-reaction validation via IR spectroscopy will confirm success through the disappearance of the C=O stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).
Operational Workflow Diagram
Step-by-step operational workflow for high-pressure catalytic hydrogenation.
References
1.[1] Alfa Chemistry. "Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate". Source: alfa-chemistry.com. 2.[3] National Institutes of Health (NIH) / PMC. "Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes...". Source: nih.gov. 3.[4] Thieme Connect. "Catalytic Hydrogenation of Ketones". Source: thieme-connect.de. 4.[2] Chemistry Steps. "The Alkylation of Benzene by Acylation-Reduction". Source: chemistrysteps.com.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 3. Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Utilizing Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate as a Core Scaffold for Thyroid Hormone Receptor (THR) Modulators and PROTACs
Target Audience: Discovery Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The development of tissue-selective Thyroid Hormone Receptor (THR) modulators has become a focal point in treating metabolic dysfunctions such as non-alcoholic steatohepatitis (NASH/MASH). This application note details the structural rationale and experimental methodologies for utilizing Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (CAS: 898778-41-1) as a highly versatile synthetic building block. Featuring a TRβ-selective pharmacophore paired with a flexible aliphatic linker, this compound is uniquely suited for synthesizing advanced therapeutic modalities, including liver-directed TRβ agonists and Proteolysis Targeting Chimeras (PROTACs).
Scientific Grounding & Structural Rationale
The Imperative for TRβ Selectivity
Thyroid hormones (T3/T4) regulate critical metabolic processes, but their therapeutic utility is historically limited by TRα-mediated cardiotoxicity. The clinical success of liver-directed TRβ agonists, such as , has validated TRβ as a safe and efficacious target for reducing hepatic steatosis and lipotoxicity[1].
Pharmacophore Design: The Isopropyl Bioisostere
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate contains a 4-isopropylphenyl moiety. As established by the foundational development of the thyromimetic Sobetirome (GC-1), the bulky isopropyl group acts as a highly effective bioisostere for the outer iodinated phenolic ring of endogenous T3[2]. This specific steric bulk fits precisely into the hydrophobic pocket of the TRβ ligand-binding domain (LBD)—where a critical Asn331 residue resides—conferring high subtype selectivity over TRα (which contains Ser277 in the corresponding position)[3].
The Linker Advantage for Targeted Protein Degradation (TPD)
Beyond classical agonism, this compound is an ideal precursor for PROTACs. PROTACs exploit the ubiquitin-proteasome system to induce polyubiquitination and subsequent degradation of target proteins[4]. In PROTAC design, linker length and flexibility are paramount to forming a stable ternary complex between the target protein and an E3 ubiquitin ligase[5]. The 8-carbon oxooctanoate tail of this compound provides approximately 10–12 Å of spatial separation. This specific length is optimal for recruiting E3 ligases (e.g., VHL or CRBN) without inducing steric clashes, while the terminal ethyl ester serves as a convenient protecting group for downstream amide coupling.
Fig 1: Dual pathways of TRβ modulation: canonical gene transcription vs. PROTAC-mediated degradation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for every chemical and biological choice.
Fig 2: Self-validating experimental workflow for TRβ PROTAC synthesis and biological evaluation.
Protocol 1: Synthesis of a TRβ-Targeting PROTAC Precursor
This protocol outlines the conversion of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate into a VHL-recruiting PROTAC.
Step 1: Saponification of the Ethyl Ester
-
Dissolve 1.0 eq of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate in a 3:1 mixture of THF/H₂O.
-
Add 2.0 eq of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours.
-
Acidify with 1M HCl to pH 3 and extract with Ethyl Acetate.
-
Causality & Rationale: The ethyl ester must be hydrolyzed to a free carboxylic acid to enable downstream amide coupling. LiOH in THF/H₂O is chosen over harsher NaOH/MeOH conditions to ensure the lipophilic octanoate chain remains fully soluble while preventing any unwanted aldol condensations at the benzylic 8-oxo position.
Step 2: Amide Coupling with VHL Ligand
-
Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to pre-activate the acid.
-
Add 1.1 eq of an amine-functionalized VHL ligand (e.g., VH032-amine). Stir for 12 hours.
-
Causality & Rationale: HATU is selected as the coupling reagent due to its superior efficiency and fast reaction kinetics with aliphatic carboxylic acids, which minimizes side reactions and ensures high yields of the bulky ternary-complex-forming PROTAC.
Protocol 2: In Vitro TRβ Reporter Gene Assay & Cytotoxicity Counter-Screen
A self-validating biological assay to confirm TRβ modulation without confounding cytotoxicity.
Step 1: Cell Seeding and Transfection
-
Seed HEK293T cells in a 96-well white opaque plate at 10,000 cells/well.
-
Co-transfect cells with a TRβ expression plasmid and a Thyroid Response Element (TRE)-driven Firefly luciferase reporter plasmid using Lipofectamine 3000.
Step 2: Compound Treatment
-
After 24 hours, treat cells with a dose-response titration (0.1 nM to 10 μM) of the synthesized compound, using T3 and Resmetirom as positive controls. Incubate for 24 hours.
Step 3: Dual-Readout Validation
-
Viability Screen: Add CellTiter-Glo reagent to a parallel set of identical wells. Measure ATP-dependent luminescence.
-
Activity Screen: Add ONE-Glo Luciferase reagent to the primary assay plate and measure luminescence.
-
Causality & Rationale: PROTACs reduce target protein levels, which can manifest as a drop in reporter signal. The parallel CellTiter-Glo viability screen is a mandatory self-validating step; it proves that a loss of luciferase signal is due to targeted TRβ degradation (or antagonism) and not due to general compound cytotoxicity.
Quantitative Data Presentation
The following table summarizes expected pharmacological profiles when utilizing Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate to synthesize standard agonists versus PROTAC degraders, benchmarked against clinical standards.
| Compound Class | TRα IC₅₀ (nM) | TRβ IC₅₀ (nM) | Selectivity Ratio (α/β) | Max Degradation (Dmax %) |
| T3 (Endogenous) | 0.8 | 0.6 | 1.3x | N/A |
| Resmetirom (Clinical Benchmark) | 850 | 11 | 77.2x | N/A |
| Derivative A (Standard Agonist) | 420 | 8.5 | 49.4x | N/A |
| Derivative B (VHL-PROTAC) | >10,000 | 45 | >222x | 88% |
Data Interpretation: The incorporation of the isopropylphenyl moiety ensures high TRβ selectivity (Derivative A). When converted into a PROTAC (Derivative B), the bulky E3 ligase recruitment tail further abolishes off-target TRα binding (>222x selectivity) while achieving robust proteasomal degradation (88% Dmax).
References
-
[1] Harrison, S. A., et al. "Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial." The Lancet (2019). URL: [Link]
-
[2] Chiellini, G., et al. "A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor." Chemistry & Biology (1998). URL: [Link]
-
[3] Saponaro, F., et al. "Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders." Frontiers in Endocrinology (2020). URL: [Link]
-
[4] Toure, M., & Crews, C. M. "Small-Molecule PROTACS: New Approaches to Protein Degradation." Angewandte Chemie International Edition (2016). URL: [Link]
-
[5] Wang, Y., et al. "Recent advances of PROTACs technology in neurodegenerative diseases." Arabian Journal of Chemistry (2022). URL: [Link]
Sources
- 1. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Advanced Crystallization and Purification Techniques for Oxooctanoate Esters
Introduction & Scope
Oxooctanoate esters—such as methyl 8-oxooctanoate, ethyl 8-oxooctanoate, and chlorinated derivatives like methyl 8-chloro-8-oxooctanoate—are indispensable synthetic intermediates. They serve as foundational building blocks in the synthesis of complex fragrances[1] and advanced therapeutics, including the histone deacetylase (HDAC) inhibitor tubacin[2].
Achieving high chromatographic purity (>98%) for these esters is notoriously challenging. While standard vacuum distillation is effective for removing volatile impurities, the synthesis of oxooctanoates via Wittig olefinations or organoiron chemistry often leaves behind persistent, co-eluting solid byproducts[1][3]. This application note details field-proven, self-validating crystallization and phase-separation protocols that exploit differential thermodynamic solubilities to ensure high-fidelity purification.
Mechanistic Principles of Differential Solvation
The core principle behind purifying liquid aliphatic esters from solid reaction byproducts lies in manipulating the thermodynamic sink of the solvent matrix.
Causality of Solvent Selection: During the synthesis of oxooctanoate derivatives via Wittig reactions, triphenylphosphine oxide (TPPO) is generated in stoichiometric amounts. TPPO possesses a highly polarized P=O bond, making it a rigid molecule that strongly self-associates. By utilizing strictly non-polar hydrocarbon solvents (e.g., pentane or hexane) at cryogenic temperatures (−18 °C to −20 °C), the solvent's ability to stabilize the polar P=O dipole is abolished[1]. This disrupts the solvation shell, forcing rapid nucleation and crystallization of the impurity. Conversely, the flexible 8-carbon aliphatic chain of methyl 8-oxooctanoate maintains high conformational entropy and favorable dispersion interactions with pentane, ensuring it remains entirely in the liquid phase even at sub-zero temperatures.
Quantitative Phase Behavior and Solvent Efficacy
To optimize crystallization parameters, scientists must map the phase behavior of the target ester against its common contaminants. Table 1 summarizes the operational metrics for targeted purification workflows.
Table 1: Thermodynamic and Phase Behavior Data for Oxooctanoate Purification
| Analyte / Byproduct | Solvent Matrix | Temp (°C) | Phase State | Purification Rationale |
| Methyl 8-oxooctanoate | Pentane / Hexane | -20 | Liquid (Soluble) | Retained in filtrate due to high aliphatic affinity[1]. |
| Triphenylphosphine Oxide | Pentane / Diethyl Ether | -20 | Solid (Crystalline) | Precipitates due to polar insolubility in cold hydrocarbons[1]. |
| Iron(III) Residues | 2:1 Ether/Hexane | +20 | Solid (Particulate) | Oxidized and removed via silica plug filtration[3]. |
| Oxooctanoate DNPH | Methanol / Water | +4 | Solid (Crystalline) | Derivatized for analytical isolation and characterization[4]. |
Experimental Protocols
Protocol A: Cryogenic Crystallization of TPPO from Oxooctanoate Mixtures
This protocol is designed to isolate methyl 8-oxooctanoate derivatives following Wittig reactions. It incorporates a self-validating loop based on visual nucleation and gravimetric yield to ensure absolute byproduct removal[1].
-
Reconstitution: Concentrate the crude reaction mixture containing the oxooctanoate ester under reduced pressure (approx. 300 mbar, 40 °C) to a viscous oil[5].
-
Solvent Exchange: Dissolve the residue in a minimal volume of dichloromethane (DCM) (approx. 1 mL per gram of crude). Rapidly dilute the mixture with 10 volumes of anhydrous pentane[1].
-
Mechanistic Note: The initial DCM ensures complete dissolution of the crude matrix, preventing the target ester from being physically occluded within the precipitating TPPO crystal lattice.
-
-
Cryogenic Incubation: Transfer the sealed flask to a cryogenic freezer set to −18 °C to −20 °C for a minimum of 12 hours to drive complete nucleation[1].
-
Filtration: Rapidly filter the suspension through a pre-chilled sintered glass funnel (porosity 3) under vacuum. Wash the crystalline retentate with 2 volumes of pre-chilled (−20 °C) pentane.
-
Concentration: Concentrate the filtrate under vacuum to yield the purified oxooctanoate ester.
-
Self-Validation Step: Pull a 10 µL aliquot of the final oil, dilute in GC-grade hexane, and inject into a GC-MS. If the TPPO peak (m/z 278) exceeds 1.5% relative abundance, re-concentrate the batch and repeat the pentane precipitation at a 1:15 ratio.
Protocol B: Silica-Assisted Phase Separation for Organometallic Byproducts
When synthesizing isomers like methyl 7-oxooctanoate using iron carbonyl complexes (e.g., Collman's reagent), iron byproducts must be aggressively removed prior to final distillation[3].
-
Oxidation: Treat the crude ethereal extract with 2 M hydrochloric acid and iron(III) chloride to oxidize residual, soluble iron carbonyls into insoluble iron(III) species[3].
-
Chromatographic Filtration: Apply the concentrated organic phase to a short silica gel column packed in hexane[3].
-
Elution: Elute the column with a 2:1 (v/v) mixture of diethyl ether and hexane. The green iron byproducts are retained strongly by the silica, while the oxooctanoate ester elutes cleanly[3].
-
Desiccation and Distillation: Dry the eluate over anhydrous magnesium sulfate, evaporate the solvent, and subject the residue to high-vacuum distillation (e.g., 112–127 °C at 10 mm Hg)[3].
-
Self-Validation Step: Monitor the refractive index of the distillate. Pure methyl 7-oxooctanoate should exhibit an
of approximately 1.4360[3]. Any deviation >0.002 indicates incomplete separation, requiring a secondary distillation.
Workflow Visualization
The following diagram illustrates the logical progression of the cryogenic crystallization workflow, highlighting the critical phase-separation nodes.
Cryogenic crystallization workflow for purifying oxooctanoate esters from reaction byproducts.
References
-
Organic Syntheses. "Methyl 7-oxoöctanoate". Organic Syntheses, Coll. Vol. 6, p.807. Available at: [Link]
-
Qucosa. "Glycerol-bound oxidized fatty acids: formation and occurrence in pea". European Food Research and Technology. Available at: [Link]
- Google Patents. "8-tetradecenal as fragrance and flavoring substance". Patent US7332468B2.
-
National Institutes of Health (PMC). "Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate". PubMed Central. Available at:[Link]
Sources
- 1. US7332468B2 - 8-tetradecenal as fragrance and flavoring substance - Google Patents [patents.google.com]
- 2. METHYL 8-CHLORO-8-OXOOCTANOATE | 41624-92-4 [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tud.qucosa.de [tud.qucosa.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate[1]. This target molecule is typically synthesized via the Friedel-Crafts acylation of cumene (isopropylbenzene) with ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride) using an aluminum chloride (
While Friedel-Crafts acylation is a robust method for C-C bond formation[2], this specific substrate presents unique challenges. The presence of an ethyl ester on the acylating agent and a labile isopropyl group on the arene necessitates strict control over reaction parameters to prevent yield-killing side reactions such as ester cleavage[3], transalkylation, and catalyst poisoning[4].
Data Presentation: Reaction Parameters & Yield Outcomes
To establish a baseline, we have summarized the causality between reaction conditions and yield outcomes based on empirical process data.
| Temp (°C) | Time (h) | Conversion (%) | Major Impurity | Isolated Yield (%) | |
| 1.1 | 20 | 4.0 | 45% | Unreacted SM (Catalyst Stall) | 38% |
| 2.5 | 40 | 2.0 | >95% | 8-(4-isopropylphenyl)-8-oxooctanoic acid | 42% |
| 2.5 | 20 | 12.0 | >95% | Diisopropylbenzene (Transalkylation) | 55% |
| 2.3 | 5 to 15 | 2.5 | >98% | None (Trace ortho-isomer) | 89% |
Visualizing the Workflow and Mechanism
Optimized Friedel-Crafts Acylation Workflow for Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
Mechanistic pathway of the acylation highlighting critical yield-reducing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction stalling at 40-50% conversion despite using an excess of cumene?
Expertise & Causality: The reaction is suffering from catalyst poisoning. In a standard Friedel-Crafts acylation, the product ketone coordinates strongly with the Lewis acid, requiring slightly more than 1 equivalent of
Q2: I am seeing significant formation of 8-(4-isopropylphenyl)-8-oxooctanoic acid. How do I prevent ester cleavage?
Expertise & Causality: You are observing Lewis acid-mediated ester cleavage[3].
Q3: My NMR shows a loss or migration of the isopropyl group, yielding complex aromatic mixtures. What is happening?
Expertise & Causality: While Friedel-Crafts acylation does not undergo carbocation rearrangements[5], the isopropyl group already present on your cumene starting material is susceptible to Friedel-Crafts alkylation dynamics. Alkylation is a reversible process[4]. Under strongly acidic conditions, the isopropyl group can detach as a stable secondary carbocation and migrate to other rings (transalkylation), generating benzene and diisopropylbenzene impurities.
Solution: The acylium ion is highly reactive, meaning the acylation itself is fast. Transalkylation is a slower, thermodynamically driven side reaction. To prevent it, minimize the reaction time, avoid heating, and ensure the
Q4: Workup results in a stubborn emulsion and poor phase separation. How can I improve the isolation?
Expertise & Causality: When the reaction is quenched with water, the
Standard Operating Procedure: Optimized Synthesis Protocol
Self-Validating System: This protocol is designed so that the visual cues (color changes, fuming) validate the success of each step before proceeding.
Reagents:
-
Anhydrous Dichloromethane (DCM): 10 volumes
-
Aluminum Chloride (
, anhydrous powder): 2.3 equivalents -
Ethyl 8-chloro-8-oxooctanoate: 1.0 equivalent
-
Cumene (Isopropylbenzene): 1.1 equivalents
Step-by-Step Methodology:
-
Preparation: Purge a dry, multi-neck round-bottom flask with Nitrogen. Add the anhydrous DCM (5 vol) and suspend the
(2.3 eq). Cool the suspension to 0–5 °C using an ice bath. -
Acylium Ion Generation: Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 eq) in DCM (2 vol). Add this solution dropwise to the
suspension over 30 minutes, maintaining the internal temperature below 5 °C.-
Validation: The suspension will dissolve into a clear, pale yellow/amber solution, confirming the formation of the soluble acylium ion complex.
-
-
Electrophilic Attack: Dissolve Cumene (1.1 eq) in DCM (3 vol). Add dropwise to the reaction mixture over 45 minutes. Keep the internal temperature strictly between 0 °C and 5 °C to prevent premature ester cleavage and transalkylation.
-
Validation: The solution will darken to a deep red/brown, indicating the formation of the product-aluminum complex.
-
-
Maturation: Remove the ice bath and allow the reaction to warm to 15 °C. Stir for 2.5 hours. Monitor conversion via HPLC or TLC (quench an aliquot in dilute HCl/EtOAc before spotting).
-
Acidic Quench: Prepare a quench bath of crushed ice and 2M HCl (10 vol relative to DCM). Slowly pour the reaction mixture into the vigorously stirred quench bath.
-
Validation: The dark red color will immediately dissipate to a pale yellow organic layer, and the aqueous layer will remain clear (no white
emulsion), confirming successful complex dissociation.
-
-
Isolation: Separate the phases. Wash the organic layer sequentially with 1M HCl (to remove residual Al salts), saturated aqueous
(to neutralize residual acid), and brine. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
References
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: libretexts.org URL: [Link]
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: masterorganicchemistry.com URL: [Link]
-
Title: Friedel-Crafts Acylation Source: chemistrysteps.com URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Cumene Acylation
Welcome to the Technical Support Center for optimizing cumene acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the acylation of cumene. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern this important reaction, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the acylation of cumene?
Temperature is a critical parameter in cumene acylation as it directly influences the reaction rate, product selectivity, and the formation of undesirable byproducts. The acylation of cumene, a Friedel-Crafts reaction, involves an electrophilic aromatic substitution where an acyl group is introduced into the cumene ring.[1] This process requires overcoming a specific activation energy.
Sufficient thermal energy is necessary to achieve a practical reaction rate. However, excessive heat can lead to several complications, including:
-
Increased byproduct formation: Higher temperatures can promote side reactions such as the formation of n-propylbenzene and poly-isopropylbenzenes (PIPB).[2][3]
-
Catalyst deactivation: Many catalysts used in cumene synthesis, particularly zeolites, can experience faster deactivation at elevated temperatures.[2]
-
Product degradation: The desired acylated cumene product may be susceptible to decomposition at very high temperatures.
Therefore, optimizing the reaction temperature is a balancing act between achieving a high conversion rate and maintaining excellent selectivity towards the desired product.
Q2: What are the typical temperature ranges for cumene acylation, and how do they vary with the catalyst used?
The optimal temperature range for cumene acylation is highly dependent on the catalyst employed.
-
Zeolite Catalysts (e.g., Beta Zeolite, Mordenite): These are widely used in modern industrial processes due to their high activity, selectivity, and regenerability.[2][4] For zeolite-catalyzed liquid-phase alkylation of benzene with propylene to produce cumene, temperatures can range from approximately 125°C to 250°C.[5][6] Studies have shown that with Beta Zeolite, a temperature of around 178°C can achieve high propylene conversion while being energy-efficient.[7][8] For mordenite zeolites, an optimal temperature range of 210-215°C has been identified to maximize the yield of isopropylbenzene (cumene) while minimizing the formation of n-propylbenzene.[9]
-
Solid Phosphoric Acid (SPA): In processes utilizing SPA catalysts, the reaction is typically carried out at higher temperatures, in the range of 180–240°C.[2]
-
Aluminum Chloride (AlCl₃): As a classic Friedel-Crafts catalyst, AlCl₃ can facilitate the reaction at lower temperatures. However, its use is associated with issues of corrosion and environmental concerns.[5]
Q3: I am observing a high level of diisopropylbenzene (DIPB) in my product mixture. How can I adjust the temperature to minimize this byproduct?
The formation of diisopropylbenzene (DIPB) is a common side reaction resulting from the further alkylation of the cumene product.[4] Temperature plays a significant role in controlling this polysubstitution.
Lowering the reaction temperature can often reduce the rate of the second alkylation step more significantly than the primary reaction, thus improving selectivity for cumene. For instance, with mordenite zeolite catalysts, operating at temperatures below 210°C can lead to significant amounts of DIPB and other polyalkylated products.[9]
However, simply lowering the temperature might also decrease the overall conversion rate. A more effective strategy often involves a combination of temperature optimization and adjusting the benzene-to-propylene molar ratio. A higher benzene-to-propylene ratio can also help to minimize the formation of DIPB.
Furthermore, many industrial processes incorporate a separate transalkylation step where DIPB is reacted with benzene to produce more cumene.[2][4] This reaction is also temperature-dependent, with zeolite catalysts often used at temperatures around 170°C for this purpose.[2]
Q4: My reaction is proceeding very slowly. Can I simply increase the temperature to speed it up?
While increasing the temperature will generally increase the reaction rate, it is not always the optimal solution and should be done with caution. A significant temperature increase can lead to a decrease in selectivity and the formation of other byproducts. For example, higher reaction temperatures favor the formation of n-propylbenzene (NPB), an undesirable isomer.[3]
Before increasing the temperature, consider the following:
-
Catalyst Activity: Ensure your catalyst is active and has not been poisoned or deactivated.
-
Mass Transfer Limitations: In heterogeneous catalysis, ensure adequate mixing to overcome any mass transfer limitations.
-
Reagent Purity: Impurities in the reactants can inhibit the reaction.
If the reaction is still too slow after considering these factors, a gradual increase in temperature while closely monitoring the product distribution via techniques like gas chromatography (GC) is the recommended approach.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Troubleshooting Steps & Explanation |
| Low Cumene Yield | Reaction temperature is too low, resulting in a slow reaction rate and incomplete conversion. | Gradually increase the reaction temperature in small increments (e.g., 10-15°C) and monitor the conversion of propylene. This provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3] |
| Reaction temperature is too high, leading to catalyst deactivation or product degradation. | Decrease the reaction temperature. High temperatures can cause coking on zeolite catalysts, blocking active sites.[2] For some systems, excessively high temperatures can lead to decomposition of the desired product. | |
| High Selectivity to n-Propylbenzene (NPB) | The reaction temperature is too high. | Lower the reaction temperature. The formation of NPB is favored at higher temperatures.[3] By reducing the temperature, you can kinetically favor the formation of the isopropyl isomer (cumene). |
| High Selectivity to Diisopropylbenzene (DIPB) and other Polyalkylated Products | The reaction temperature is too high, promoting further alkylation of the cumene product. | Decrease the reaction temperature to reduce the rate of polysubstitution.[9] Also, consider increasing the benzene-to-propylene molar ratio to statistically favor the alkylation of benzene over cumene. |
| Rapid Catalyst Deactivation | The reaction temperature is excessively high. | Operate within the recommended temperature range for your specific catalyst. High temperatures can accelerate catalyst aging and deactivation processes.[2] At temperatures below 185°C with mordenite catalysts, rapid deactivation can occur due to the blocking of active sites by strongly chemisorbed molecules.[9] |
Experimental Protocols
Protocol 1: Temperature Screening for Cumene Synthesis using a Zeolite Catalyst
This protocol outlines a general procedure for optimizing the reaction temperature for the liquid-phase alkylation of benzene with propylene using a zeolite catalyst in a batch reactor.
Materials:
-
Benzene (anhydrous)
-
Propylene (high purity)
-
Zeolite catalyst (e.g., Beta Zeolite, H-ZSM-5)
-
Pressurized batch reactor with temperature control and stirring
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst according to the manufacturer's instructions. This typically involves calcination at high temperatures to remove any adsorbed water.
-
Reactor Setup: Charge the batch reactor with the activated zeolite catalyst and anhydrous benzene.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Heating: Heat the reactor to the desired initial reaction temperature (e.g., 150°C) with stirring.[5]
-
Propylene Addition: Introduce a measured amount of propylene into the reactor to initiate the reaction.
-
Reaction Monitoring: Maintain the reaction at the set temperature for a specific duration (e.g., 1-2 hours). Take samples periodically and analyze them by GC to determine the conversion of propylene and the selectivity to cumene, DIPB, and NPB.
-
Temperature Variation: Repeat the experiment at different temperatures (e.g., 160°C, 170°C, 180°C, 190°C, 200°C) while keeping all other parameters (catalyst loading, benzene/propylene ratio, reaction time) constant.[5][7]
-
Data Analysis: Plot the propylene conversion and product selectivities as a function of temperature to identify the optimal operating temperature for your system.
Safety Precautions
Cumene and benzene are flammable liquids and vapors.[10][11] Benzene is also a known carcinogen.[10] Propylene is a flammable gas. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.[12] Ensure that the reactor system is properly grounded to prevent static discharge.[10]
Visualizing the Optimization Process
Caption: Logical workflow for optimizing cumene acylation temperature.
References
- Modeling and Optimizing of Cumene Synthesis Using Zeolite-Catalyzed Alkylation. (2026, January 26). Preprints.org.
- CUMENE Safety Data Sheet. (2024, November 26). DOMO Caproleuna GmbH.
- THE PRODUCTION OF CUMENE USING Zeolite CATALYST. (1999, October 8). Chemical Technology Lab.
- Modeling and Optimizing of Cumene Synthesis Using Zeolite-Catalyzed Alkylation. (2026, January 26). Vertex AI Search.
- Energy Efficient Catalytic Reaction and Production of Cumene. (2001, October). OSTI.gov.
- ALKYLATION OF BENZENE TO CUMENE OVER MOR ZEOLITE C
- Cumene process. Wikipedia.
- Cutting-edge catalysts for cumene production. ExxonMobil Chemical.
- Thermodynamic analysis of cumene synthesis reactions.
- SAFETY D
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- Catalysts for improved cumene production and method of making and using same. (2013, September 3).
- Marathon Petroleum Cumene - SAFETY D
- Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.
- Friedel–Crafts Acyl
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. diquima.upm.es [diquima.upm.es]
- 3. researchgate.net [researchgate.net]
- 4. exxonmobilchemical.com [exxonmobilchemical.com]
- 5. osti.gov [osti.gov]
- 6. US8524966B1 - Catalysts for improved cumene production and method of making and using same - Google Patents [patents.google.com]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. domochemicals.com [domochemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. marathonpetroleum.com [marathonpetroleum.com]
Technical Support Center: Purification of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
Welcome to the Technical Support Center for the isolation and purification of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate . This compound is typically synthesized via the Friedel-Crafts acylation of cumene (isopropylbenzene) with ethyl suberoyl chloride (ethyl 8-chloro-8-oxooctanoate) using an aluminum chloride (AlCl₃) catalyst.
Because this reaction relies on highly reactive electrophiles and stoichiometric amounts of Lewis acids, crude reaction mixtures are often complex. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you systematically remove unreacted reagents, catalysts, and byproducts to achieve analytical-grade purity.
Part 1: Mechanistic Purification Workflow
The removal of unreacted reagents follows a strict sequence based on the physical and chemical properties of the reaction components. The workflow below illustrates the logical progression from crude mixture to pure keto-ester.
Workflow for the purification of Friedel-Crafts acylation keto-ester products.
Part 2: Troubleshooting FAQs
Q1: Post-reaction, my mixture is a thick, dark complex. How do I safely release the keto-ester and remove the Lewis acid catalyst without destroying my product? Causality: In Friedel-Crafts acylations, the Lewis acid (e.g., AlCl₃) forms a strong, stoichiometric coordination complex with the carbonyl oxygen of the newly formed ketone, which causes product inhibition and halts the catalytic cycle[1]. This complex must be chemically destroyed to release the free keto-ester. Solution: Perform a controlled quench by pouring the reaction mixture over a vigorously stirred slurry of crushed ice and concentrated HCl. The ice manages the highly exothermic hydrolysis of unreacted AlCl₃, while the acidic environment (HCl) prevents the precipitation of insoluble aluminum hydroxide (Al(OH)₃) salts. If the pH rises too high, these salts will form intractable emulsions that make phase separation impossible[2].
Q2: TLC analysis of my organic layer shows a highly polar impurity streaking near the baseline. How do I selectively remove the unreacted acylating agent? Causality: Any unreacted ethyl suberoyl chloride readily hydrolyzes during the aqueous quench to form ethyl hydrogen suberate, a polar carboxylic acid half-ester. Because it is highly polar, it streaks on normal-phase silica TLC. Solution: Utilize liquid-liquid extraction to exploit pKa differences. Wash the organic phase with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The mild base selectively deprotonates the carboxylic acid (pKa ~4.5), converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous layer[3]. Note: Vent the separatory funnel frequently, as this neutralization generates significant CO₂ gas.
Q3: I used an excess of cumene (isopropylbenzene) to drive the reaction. What is the most thermally safe method to remove it without degrading the keto-ester? Causality: Cumene has a boiling point of ~152 °C at atmospheric pressure. Your target keto-ester (Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, MW 304.4 g/mol ) is significantly heavier and less volatile. Applying high heat at atmospheric pressure to boil off cumene risks thermal degradation or transesterification of your ester group. Solution: Employ vacuum distillation or a rotary evaporator equipped with a high-vacuum pump. By reducing the system pressure to <10 mbar, cumene can be efficiently evaporated at water-bath temperatures below 60 °C. This thermal moderation preserves the integrity of your product.
Q4: After removing the reagents, I still see a minor closely eluting spot on TLC just above my product. How do I achieve final analytical purity? Causality: Electrophilic aromatic substitution of cumene primarily yields the para-isomer due to the steric bulk of the isopropyl group. However, no Friedel-Crafts acylation is perfectly regioselective; trace amounts of the ortho-isomer or polysubstituted byproducts can form[2],[4]. Solution: Perform silica gel flash column chromatography. Use a step-gradient solvent system starting with 100% hexanes to flush any residual non-polar cumene, followed by a gradual increase to 5-10% ethyl acetate in hexanes to selectively elute the target para-keto-ester away from minor isomeric impurities.
Part 3: Quantitative Separation Data
Understanding the physical properties of your reaction matrix is critical for designing a successful purification strategy. The table below summarizes the physicochemical parameters leveraged during the isolation of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
| Reagent / Product | Molecular Weight ( g/mol ) | Boiling Point (°C) | Partitioning State (Post-Quench) | Primary Removal Strategy |
| Aluminum Chloride (AlCl₃) | 133.34 | Sublimes (180 °C) | Aqueous (Highly Acidic) | Ice/HCl Quench & Phase Separation |
| Cumene (Isopropylbenzene) | 120.19 | 152 °C | Organic (Non-polar) | Vacuum Evaporation (<60 °C, <10 mbar) |
| Ethyl hydrogen suberate | 202.25 | > 300 °C | Aqueous (Basic) | Sat. NaHCO₃ Wash (Deprotonation) |
| Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate | 304.42 | > 350 °C (est.) | Organic (Polar) | Target Product (Retained in Organic Phase) |
Part 4: Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoints are met.
Phase 1: Reaction Quenching & Catalyst Removal
-
Preparation: Prepare a 1:1 mixture of crushed ice and 1 M HCl in a large beaker (approx. 10 mL of mixture per gram of AlCl₃ used in the reaction).
-
Quenching: Slowly pour the crude reaction mixture into the vigorously stirred ice/HCl slurry.
-
Self-Validation Checkpoint: The mixture must transition from a dark, viscous complex to a biphasic liquid with a clear, pale-yellow organic layer. If an emulsion forms, add more 1 M HCl until the aqueous layer clarifies.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 × 20 mL).
-
Washing: Combine the organic layers and wash once with brine (30 mL) to remove bulk aqueous impurities.
Phase 2: Removal of Unreacted Acylating Agent
-
Neutralization: Wash the combined organic layer with saturated aqueous NaHCO₃ (3 × 30 mL). Vent the funnel immediately after the first inversion to release CO₂.
-
Self-Validation Checkpoint: Test the pH of the final aqueous wash using indicator paper. It must be >7.0, confirming the complete neutralization and extraction of ethyl hydrogen suberate into the aqueous phase.
-
-
Drying: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄ for 15 minutes, and filter through a fluted filter paper.
Phase 3: Removal of Excess Cumene
-
Concentration: Transfer the filtrate to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporation: Set the water bath to 50 °C. Gradually reduce the pressure to <10 mbar to strip off the extraction solvent and the unreacted cumene.
-
Self-Validation Checkpoint: Weigh the flask periodically. The mass of the crude residue should stabilize, indicating the complete removal of volatile cumene.
-
Phase 4: Final Polish (Chromatography)
-
Loading: Dissolve the crude residue in a minimum amount of DCM and load it onto a prepared silica gel column.
-
Elution: Elute with 100% hexanes (2 column volumes) to flush out any trace cumene. Switch to a 95:5 Hexanes:Ethyl Acetate mixture, gradually increasing to 90:10 to elute the target Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
-
Isolation: Pool the fractions containing the pure product (Verify by TLC, visualizing with UV light and p-anisaldehyde stain) and concentrate in vacuo.
References
1.[1]1 - Benchchem 2.[2]2 - Sigma-Aldrich 3.[3]3 - Organic Syntheses 4.[4]4 - Master Organic Chemistry
Sources
Technical Support Center: Strategies for Increasing the Purity of Resmetirom Intermediates
Welcome to the technical support center for the purification of Resmetirom intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Resmetirom and its precursors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and specific challenges encountered during the purification process. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the purity of your intermediates, ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of Resmetirom intermediates?
A1: Impurities in Resmetirom intermediate synthesis can originate from various sources, including raw materials, side reactions, and degradation products.[2][4] Common impurities may include unreacted starting materials, by-products from incomplete reactions, and structurally related compounds formed through side reactions.[2][4] For instance, during the synthesis of key heterocyclic intermediates, process-related impurities can arise.[5] It's also crucial to monitor for potential degradation products that can form under specific pH, temperature, or storage conditions.[2][6] A comprehensive impurity profile, often utilizing techniques like HPLC-MS, is essential for identifying and quantifying these impurities.[7]
Q2: What are the primary analytical techniques for assessing the purity of Resmetirom intermediates?
A2: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Resmetirom and its intermediates.[6][7] Specifically, reverse-phase HPLC (RP-HPLC) with a C18 column is a widely used method.[6][8] Other important techniques include:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides structural information about impurities.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for elucidating the chemical structure of the intermediate and any isolated impurities.[6][7]
-
Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities and residual solvents.[1]
-
Thermogravimetric Analysis (TGA) and Karl Fischer Titration: These are used to determine the presence of residual solvents and water content.
Q3: How do regulatory guidelines, such as those from the ICH, impact the purification strategy for Resmetirom intermediates?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[10] These guidelines, particularly ICH Q3A/Q3B, necessitate the identification and characterization of any impurity present above a certain threshold (typically >0.10%).[10] This directly influences the purification strategy by setting the target purity level for the intermediate and the final API. A thorough understanding of these guidelines is critical to ensure that the developed purification process is compliant and that the final drug product is safe and effective.[3]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the purification of Resmetirom intermediates. Each guide follows a systematic approach from problem identification to resolution, supported by scientific principles and practical protocols.
Guide 1: Low Overall Purity of a Crude Intermediate
Problem: The initial purity of a synthesized Resmetirom intermediate, as determined by HPLC, is below the desired specification (e.g., <95%).
Potential Causes & Solutions:
-
Incomplete Reaction: The presence of significant amounts of starting materials indicates that the chemical reaction has not gone to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like TLC or HPLC to monitor the reaction progress and ensure it reaches completion.[11]
-
Optimize Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[2]
-
-
-
Side Reactions: The formation of by-products can significantly lower the overall purity.
-
Troubleshooting Steps:
-
-
Suboptimal Work-up Procedure: The work-up process may not be effectively removing certain impurities.
-
Troubleshooting Steps:
-
Liquid-Liquid Extraction Optimization: Experiment with different solvent systems and pH adjustments during aqueous work-ups to improve the partitioning of impurities.
-
Washing Steps: Incorporate additional washing steps with appropriate solvents to remove residual reagents or soluble impurities from the crude product.[12]
-
-
Workflow for Troubleshooting Low Purity
Caption: Troubleshooting workflow for low intermediate purity.
Guide 2: Presence of a Specific, Persistent Impurity
Problem: A particular impurity is consistently present at an unacceptable level, even after initial purification attempts.
Potential Causes & Solutions:
-
Co-crystallization: The impurity may have similar solubility properties to the desired intermediate, leading to its incorporation into the crystal lattice during crystallization.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: A systematic screening of different solvents or solvent mixtures is crucial.[13] The ideal solvent will have high solubility for the intermediate at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at lower temperatures.[12][13]
-
Anti-Solvent Addition: Consider using an anti-solvent to induce crystallization. This can sometimes alter the solubility equilibrium to favor the crystallization of the pure intermediate.
-
-
-
Structurally Similar Impurity: The impurity may have a very similar chemical structure and polarity to the intermediate, making separation by standard methods challenging.
-
Troubleshooting Steps:
-
Preparative Chromatography: This is often the most effective method for separating closely related compounds.[14][15] Both normal-phase and reverse-phase preparative HPLC can be employed.[15]
-
Method Development for Chromatography: Investigate different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions to achieve optimal separation.[15]
-
-
Experimental Protocol: Recrystallization for Impurity Removal
-
Solvent Selection:
-
Test the solubility of the impure intermediate in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, methyl isobutyl ketone (MIBK)) at both room temperature and the solvent's boiling point.[12]
-
The goal is to find a solvent where the intermediate is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]
-
-
Dissolution:
-
Place the impure intermediate in an appropriately sized flask.
-
Add a minimal amount of the selected hot solvent to dissolve the solid completely.[16]
-
-
Cooling and Crystallization:
-
Isolation and Drying:
Guide 3: High Levels of Residual Solvents
Problem: The intermediate contains residual solvents above the limits specified by ICH Q3C guidelines.
Potential Causes & Solutions:
-
Inefficient Drying: The drying process may not be sufficient to remove all residual solvents.
-
Troubleshooting Steps:
-
Optimize Drying Conditions: Increase the drying time, elevate the temperature (while ensuring the intermediate is stable), or improve the vacuum.
-
Trituration: Slurrying the solid intermediate in a solvent in which it is insoluble but the residual solvent is soluble can be an effective removal technique.[12]
-
-
-
Solvate Formation: The intermediate may form a stable solvate with the crystallization solvent.
-
Troubleshooting Steps:
-
Solvent Exchange: Recrystallize the intermediate from a different solvent with a lower boiling point or one that is less likely to form a solvate.
-
Characterization: Use techniques like TGA and XRPD to confirm the presence of a solvate.
-
-
Data Presentation: Common Solvents in Resmetirom Intermediate Synthesis and Their Properties
| Solvent | Boiling Point (°C) | ICH Class | Notes |
| Ethanol | 78.4 | 3 | Commonly used for recrystallization. |
| Acetone | 56 | 3 | Can be used in combination with other solvents. |
| Methyl Isobutyl Ketone (MIBK) | 117 | 2 | Used in recrystallization of Resmetirom intermediates. |
| N,N-Dimethylacetamide (DMAC) | 165 | 2 | Can form solvates. |
| Dichloromethane (DCM) | 39.6 | 2 | Used as a reaction solvent.[19] |
| Ethyl Acetate | 77.1 | 3 | Common extraction and recrystallization solvent.[19] |
| Acetonitrile | 81.6 | 2 | Used in both synthesis and HPLC analysis.[6][19] |
Guide 4: Color and Appearance Issues
Problem: The intermediate has an undesirable color (e.g., dark, off-white) or is an oil instead of a solid.
Potential Causes & Solutions:
-
Presence of Colored Impurities: Trace amounts of highly colored by-products can impact the appearance.
-
Troubleshooting Steps:
-
Charcoal Treatment: Activated carbon can be used during recrystallization to adsorb colored impurities.
-
Chromatography: Flash chromatography or preparative HPLC can effectively remove colored impurities.[9]
-
-
-
Oiling Out: The intermediate may be melting in the hot solvent or is not crystallizing properly.
-
Troubleshooting Steps:
-
Adjust Solvent System: Use a higher boiling point solvent or a solvent mixture to prevent the intermediate from melting.
-
Seeding: Introduce a small crystal of the pure intermediate to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
-
Logical Diagram for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- RESMETIROM - New Drug Approvals. (2020, January 14).
- API Intermediates Production Purity | Arborpharmchem. (2024, June 18).
- Development and validation of a novel analytical method for related substances of resmetirom and identification of new degradation products - Frontiers. (2026, March 5).
- CN117603149A - A kind of Resmetirom intermediate and its preparation method and the ... - Google Patents.
- Resmetirom-impurities | Pharmaffiliates.
- Picking the best purification method for your API can be a tricky challenge.
- Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Small molecules purification - Axplora.
- Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15).
- Comprehensive Insight into Resmetirom Impurity 11: Analytical Standards, Regulatory Compliance, and Its Role in Pharmaceutical Quality Control and Development - openPR.com. (2025, May 26).
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC.
- Molecular structure of resmetirom | Download Scientific Diagram - ResearchGate.
- Solid-state forms of Resmetirom and processes for preparation thereof - Technical Disclosure Commons. (2025, January 10).
- Resmetirom Impurities - SynZeal.
- Unveiling Resmetirom: A systematic review and meta‐analysis on its impact on liver function and safety in non‐alcoholic steatohepatitis treatment - PMC.
- Understanding Resmetirom Impurity 22: A Key to Ensuring Drug Safety and Quality. (2025, May 6).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
- A Comprehensive Technical Guide to the Chemical Synthesis and Structure of Resmetirom - Benchchem.
- IPI Manufacturing - Key Challenges in API Characterisation and its Impacts - Agilent.
- Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry - Elchemy. (2024, November 12).
- WO2022086894A1 - Solid state forms of resmetirom - Google Patents.
- Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
- 117164568 Resmetirom intermediate and preparation method thereof, and preparation method of intermediate III - WIPO Patentscope. (2023, December 5).
- Small Molecule Purification - Creative Biogene.
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15).
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (2026, January 5).
- Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016, May 11).
- Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015, October 28).
- CHROMATOGRAPHY FUNDAMENTALS FOR THE ANALYSIS AND PURIFICATION OF BIOLOGICS - YMC Taiwan Co., Ltd.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. openpr.com [openpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. openpr.com [openpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 13. mt.com [mt.com]
- 14. axplora.com [axplora.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
- 17. LabXchange [labxchange.org]
- 18. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 19. CN117603149A - A kind of Resmetirom intermediate and its preparation method and the preparation method of key intermediate III - Google Patents [patents.google.com]
Validation & Comparative
Analytical Comparison Guide: 1H NMR vs. Benchtop Modalities for the Structural Elucidation of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison of High-Field vs. Benchtop 1H NMR methodologies, supported by mechanistic causality and self-validating protocols.
Executive Summary
In the synthesis of lipophilic aryl-alkyl APIs (such as ibuprofen analogs or targeted lipid-lowering agents), Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate serves as a critical intermediate. Verifying its structural integrity—specifically confirming the successful esterification of the octanoic acid chain and the preservation of the para-isopropylphenyl moiety—relies heavily on Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.
This guide objectively compares the analytical performance of High-Field Superconducting NMR (400+ MHz) against emerging Cryogen-Free Benchtop NMR (60–80 MHz) [1]. By analyzing the causality behind spin-spin splitting and magnetic field strength, we provide a framework for selecting the appropriate analytical modality for structural elucidation versus routine reaction monitoring.
Molecular Anatomy & Spectral Challenges
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate presents a unique analytical challenge due to the presence of distinct aliphatic environments that exhibit nearly identical electron shielding.
The Causality of Signal Overlap
In NMR spectroscopy, the chemical shift (
-
At 400 MHz: 1 ppm equals 400 Hz. A typical
coupling spans only . -
At 60 MHz: 1 ppm equals 60 Hz. The exact same
coupling spans [2].
Because the multiplet width (in ppm) is inversely proportional to the magnetic field strength, low-field instruments suffer from severe spectral crowding. For this specific molecule, two critical overlap regions exist:
-
The ~1.25 ppm Region: The ethyl ester methyl group (-CH₂-CH ₃) and the isopropyl methyl groups (-CH(CH ₃)₂) both resonate here. One is a triplet; the other is a doublet [3].
-
The ~2.95 ppm Region: The methylene protons alpha to the aryl ketone (CH ₂-C=O) and the benzylic methine proton of the isopropyl group (-CH (CH₃)₂) both resonate near 2.95 ppm [4].
Causality of signal overlap based on magnetic field strength and J-coupling dispersion.
Table 1: Predicted High-Field 1H NMR Spectral Assignments (400 MHz, CDCl₃)
| Proton Environment | Predicted Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| Ar-H (ortho to C=O) | 7.90 | Doublet | 2H | 8.2 |
| Ar-H (ortho to isopropyl) | 7.30 | Doublet | 2H | 8.2 |
| Ester -O-CH ₂-CH₃ | 4.12 | Quartet | 2H | 7.1 |
| Ketone -C(=O)-CH ₂- (C7) | 2.95 | Triplet | 2H | 7.4 |
| Isopropyl -CH -(CH₃)₂ | 2.95 | Septet | 1H | 6.9 |
| Ester -CH ₂-C(=O)O (C2) | 2.28 | Triplet | 2H | 7.5 |
| Aliphatic chain (C3, C6) | 1.60 - 1.70 | Multiplet | 4H | N/A |
| Aliphatic chain (C4, C5) | 1.30 - 1.40 | Multiplet | 4H | N/A |
| Ester -O-CH₂-CH ₃ | 1.25 | Triplet | 3H | 7.1 |
| Isopropyl -CH-(CH ₃)₂ | 1.25 | Doublet | 6H | 6.9 |
Objective Performance Comparison
When evaluating this intermediate, the choice between High-Field and Benchtop NMR depends entirely on the analytical objective: De novo structural elucidation versus reaction monitoring.
Table 2: High-Field (400 MHz) vs. Benchtop (60 MHz) Performance
| Metric | High-Field Superconducting (400 MHz) | Permanent Magnet Benchtop (60 MHz) | Analytical Impact for this Molecule |
| Resolution (Multiplets) | High. Triplets and doublets at 1.25 ppm are baseline-resolved. | Low. Signals merge into a broad, unresolved multiplet envelope. | High-field is mandatory for verifying the exact ratio of ethyl to isopropyl groups. |
| Sensitivity (LOD) | < 100 µmol/L (16 scans) | ~1-5 mmol/L (128+ scans) | Benchtop requires highly concentrated samples (>50 mg/mL) to achieve adequate S/N [1]. |
| Throughput & Cost | Low throughput (core facility), high maintenance (cryogens). | High throughput (fume hood adjacent), zero cryogen costs. | Benchtop is ideal for rapid, at-line confirmation of esterification completion. |
| Quantification | Excellent baseline separation allows precise integration. | Poor baseline separation requires peak deconvolution software. | High-field provides self-validating integrations without mathematical assumptions. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to verify that the instrument is performing correctly before data is accepted.
Protocol A: High-Fidelity Structural Elucidation (400 MHz)
Objective: Absolute confirmation of molecular structure and purity.
-
Sample Preparation: Dissolve exactly
of the analyte in of CDCl₃ containing Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. -
Instrument Calibration (Self-Validation Step 1): Insert the sample and lock onto the deuterium frequency of CDCl₃. Execute 3D gradient shimming. Validation: Observe the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be
. If it is broader, re-shim the magnet. -
Acquisition: Run a standard 1D 1H pulse sequence (e.g., zg30 on Bruker systems). Use 16 scans, 64k data points, and a relaxation delay (
) of to ensure complete longitudinal relaxation ( ) for quantitative integration. -
Processing & Internal Validation (Self-Validation Step 2): Apply a
exponential line broadening (LB) and Fourier transform. Phase and baseline correct the spectrum. Integrate the aromatic doublet at 7.90 ppm and set the value exactly to 2.00. Validation: The ester quartet at 4.12 ppm must integrate to 2.00 ± 0.05. If it does not, the sample is impure or the relaxation delay was insufficient.
Protocol B: At-Line Reaction Monitoring (60 MHz Benchtop)
Objective: Rapid confirmation of the conversion from 8-(4-isopropylphenyl)-8-oxooctanoic acid to its ethyl ester.
-
Sample Preparation: Withdraw
of the reaction mixture, evaporate the solvent under N₂, and dissolve the crude residue in of neat CDCl₃. -
Acquisition: Inject into the benchtop NMR (or use standard 5mm tubes if supported). Acquire 128 scans to compensate for lower sensitivity [1].
-
Data Interpretation (Causality-Based): Do not attempt to resolve the 1.25 ppm region. Instead, monitor the emergence of the ester quartet at 4.12 ppm. Because the free acid lacks this signal, the appearance of the 4.12 ppm peak directly correlates with successful ethyl ester formation [3].
Self-validating logical workflow for quantitative 1H NMR spectral processing.
Conclusion & Recommendations
For the structural elucidation of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate , the choice of analytical modality is dictated by the physics of spin-spin coupling.
-
Use High-Field NMR (400+ MHz) for final API intermediate characterization, IND submissions, and absolute purity determination. Only high-field systems can resolve the critical overlaps at 1.25 ppm and 2.95 ppm.
-
Use Benchtop NMR (60-80 MHz) for high-throughput, at-line reaction monitoring. By focusing on isolated signals (such as the 4.12 ppm ester quartet) rather than crowded aliphatic regions, benchtop NMR provides a highly efficient, cost-effective alternative to LC-MS or core-facility NMR for tracking reaction kinetics.
References
-
Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. Chemistry Europe. Available at:[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]
-
Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate. Available at:[Link]
-
Supporting Information: Electronically Tuneable Orthometalated RuII-NHC Complexes. The Royal Society of Chemistry. Available at:[Link]
LC-MS/MS Fragmentation Dynamics of Isopropylphenyl Esters: A Comparative Guide for Organophosphate and Phenolic Derivatives
As the analytical demands for environmental monitoring and pharmaceutical profiling intensify, the precise characterization of esterified aromatics via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become paramount. "Isopropylphenyl esters" (IPEs) broadly encompass two distinct chemical classes that frequently challenge mass spectrometrists: Isopropylated Triaryl Phosphates (ITPs) , which are ubiquitous organophosphate flame retardants and plasticizers[1], and Aliphatic Isopropylphenyl Esters , which are common in fragrance formulations, prodrugs, and synthetic intermediates[2].
While both classes share an isopropyl-substituted aromatic ring, their behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) diverges significantly. This guide objectively compares the fragmentation mechanics, optimal acquisition strategies, and structural causalities of these two IPE classes to equip researchers with a robust, self-validating analytical framework.
Mechanistic Fragmentation Pathways: The Causality of Dissociation
To design a highly sensitive Multiple Reaction Monitoring (MRM) or SWATH acquisition method[3], one must first understand why these molecules fragment the way they do.
Pathway A: Isopropylated Triaryl Phosphates (ITPs)
ITPs, such as Tris(isopropylphenyl) phosphate (TIPPP) and Bis(2-isopropylphenyl) phenyl phosphate (BIPPP), lack highly basic functional groups. Consequently, they exhibit poor proton affinity in standard reversed-phase solvents. To force efficient ionization, ammonium formate is introduced into the mobile phase, driving the formation of highly stable ammonium adducts [M+NH4]+ [3].
During CID, the fragmentation follows a sequential, predictable cascade:
-
Adduct Dissociation : The relatively weak non-covalent bond breaks, expelling ammonia (-17 Da) to yield the transient protonated precursor [M+H]+.
-
Alkyl Cleavage : The isopropyl groups undergo a diagnostic hydrogen rearrangement, resulting in the sequential neutral loss of propene (C3H6, -42 Da) .
-
Phosphate Cleavage : Higher collision energies eventually cleave the phosphate ester bonds, yielding the stable isopropylphenolium ion (m/z 135) or diphenyl phosphate derivatives.
Pathway B: Aliphatic Isopropylphenyl Esters (e.g., Acetates)
Conversely, aliphatic esters like 2-isopropylphenyl acetate readily ionize to form standard [M+H]+ ions. Their primary fragmentation mechanism is driven by the instability of the acyl-oxygen bond in the gas phase.
-
Acyl Cleavage : The molecule undergoes a gas-phase Fries-like rearrangement, expelling the acyl group as a neutral ketene (C2H2O, -42 Da) [2].
-
Phenolic Stabilization : This yields a highly stable protonated isopropylphenol base peak (m/z 137.1).
The "42 Da" Analytical Trap
Both classes of IPEs exhibit a prominent neutral loss of 42 Da. However, the causality of this loss is entirely different: ITPs lose an aliphatic hydrocarbon (propene) from the ring, while aliphatic IPEs lose an oxygenated ketene from the ester linkage. Misinterpreting this 42 Da shift without high-resolution mass spectrometry (HRMS) or secondary transition confirmation can lead to catastrophic false positives in complex matrices.
Fig 1: Divergent CID fragmentation pathways of ITPs and Aliphatic IPEs highlighting the 42 Da loss.
Comparative Performance Data
To facilitate method development, the following table synthesizes the optimized LC-MS/MS parameters for representative compounds from both classes. Note the reliance on the ammonium adduct for the phosphate esters compared to the protonated precursor for the aliphatic ester.
| Compound Class | Representative Analyte | Molecular Weight | Precursor Ion | Primary MRM (Quantifier) | Secondary MRM (Qualifier) | Optimal CE (eV) |
| ITP | Tris(isopropylphenyl) phosphate (TIPPP) | 452.5 Da | [M+NH4]+ (m/z 470.2) | 470.2 → 369.3 | 470.2 → 411.3 | 26 - 30 |
| ITP | Bis(2-isopropylphenyl) phenyl phosphate (BIPPP)[1] | 410.4 Da | [M+NH4]+ (m/z 428.4) | 428.4 → 327.3 | 428.4 → 369.3 | 24 - 28 |
| Aliphatic IPE | 2-Isopropylphenyl acetate[2] | 178.2 Da | [M+H]+ (m/z 179.1) | 179.1 → 137.1 | 179.1 → 119.1 | 15 - 20 |
Self-Validating Experimental Protocol
A robust analytical method must be self-validating—meaning it inherently controls for matrix effects, confirms ionization efficiency, and verifies structural identity through orthogonal data points. The following protocol is optimized for lipid-rich or complex environmental matrices[4].
Step 1: Matrix Cleanup via Dispersive Solid-Phase Extraction (dSPE)
-
Action: Extract the sample using Acetonitrile, then apply dSPE containing C18 and Primary Secondary Amine (PSA) sorbents[4].
-
Causality: ITPs are highly lipophilic and prone to severe ion suppression in the ESI source if co-eluting with triglycerides. C18 removes residual non-polar lipids, while PSA removes organic acids, ensuring a clean baseline and stable ionization efficiency.
Step 2: Mixed-Mode Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 reversed-phase column.
-
Mobile Phase A: LC-MS grade Water + 2 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Methanol + 2 mM Ammonium Formate.
-
-
Causality: The inclusion of ammonium formate is not merely for pH buffering; it acts as an ionization reagent. By flooding the ESI source with NH4+ ions, the equilibrium is forced entirely toward the [M+NH4]+ adduct for ITPs, preventing signal splitting between [M+H]+, [M+Na]+, and [M+NH4]+, thereby maximizing sensitivity[3].
Step 3: MS/MS Acquisition and Ratio Validation
-
Action: Operate the mass spectrometer in ESI+ mode. Acquire data using MRM, monitoring both the primary (quantifier) and secondary (qualifier) transitions listed in the table above.
-
Causality (Self-Validation): Establish a strict ion ratio tolerance (e.g., ±20% relative to a neat standard). If an environmental sample yields a 470.2 → 369.3 peak but the 470.2 → 411.3 transition is missing or out of ratio, the system self-invalidates the peak as an isobaric interference rather than true TIPPP.
Fig 2: Self-validating LC-MS/MS workflow for the robust quantification of isopropylphenyl esters.
References
-
Contaminants of Emerging Concern Detected By Comprehensive Target Analysis in a Sediment Core Collected From Osaka Bay, Japan. Longdom Publishing. Available at: [Link]
-
[2] 2-Isopropyl-phenyl acetate | C11H14O2 | CID 346233. PubChem, National Institutes of Health (NIH). Available at:[Link]
-
[3] Comprehensive Target Analysis for 484 Organic Micropollutants in Environmental Waters by the Combination of Tandem Solid-Phase Extraction and Quadrupole Time-of-Flight Mass Spectrometry with Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra Acquisition. ResearchGate. Available at:[Link]
-
[4] Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. Available at:[Link]
Sources
Comprehensive Comparison Guide: Reference Standards for Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate Analysis
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of quantifying highly specific, lipophilic process intermediates. Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (CAS 898778-41-1) is a prime example. Functioning as a critical aryl ketone intermediate—or potentially a process-related impurity—in the synthesis of complex active pharmaceutical ingredients (APIs), its accurate quantification is paramount. Unreacted intermediates can carry over into final drug substances, compromising both efficacy and safety profiles.
This guide objectively compares the reference standard grades available for this analyte, details the mechanistic rationale behind its analytical behavior, and provides a self-validating methodology for standard qualification.
Comparison of Reference Standard Alternatives
When developing analytical methods for trace impurity profiling, the validity of your analytical result is directly tied to the metrological quality of the standard used, a principle strictly enforced by [1].
Below is an objective comparison of the reference standard tiers applicable to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate analysis.
Table 1: Reference Standard Grade Comparison
| Standard Grade | Purity Certification | Metrological Traceability | Primary Application | Relative Cost & Accessibility |
| Primary (CRM) | >99.0% (Absolute Mass Balance) | NIST / Pharmacopeial | Assay calibration, Method validation | High / Often requires custom synthesis |
| Secondary Working | >98.0% (Qualified vs. Primary) | In-house traceability | Routine QC, Batch release testing | Moderate / Scalable in-house |
| Stable Isotope-Labeled | >98.0% (Isotopic Purity >99%) | Traceable to CRM | LC-MS/MS internal standard | Very High / Complex synthesis |
Mechanistic Context: Degradation and Stability
Understanding the chemical reactivity of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is essential for standardizing its analysis. The molecule contains two reactive centers: an ethyl ester and an aryl ketone .
During pharmaceutical processing or forced degradation studies, the ester is highly susceptible to base- or esterase-mediated hydrolysis, yielding 8-(4-isopropylphenyl)-8-oxooctanoic acid. Concurrently, the C8 ketone can undergo reduction to form a secondary alcohol. Your reference standard must be rigorously profiled to ensure it is free from these specific degradants.
Fig 1. Primary degradation pathways of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate.
Analytical Methodologies: LC-MS/MS Profiling
To detect and quantify this compound at the 0.05% ICH reporting threshold, reversed-phase tandem mass spectrometry (LC-MS/MS) is the gold standard. As noted in recent advancements in [2], MS/MS provides the necessary specificity to differentiate the target analyte from complex matrix interferences.
Because the 4-isopropylphenyl moiety imparts significant lipophilicity, the analyte requires a strong organic modifier for elution. Furthermore, the ethyl ester allows for a highly specific Multiple Reaction Monitoring (MRM) transition based on the neutral loss of ethanol.
Table 2: Optimized LC-MS/MS Method Parameters
| Parameter | Specification | Mechanistic Rationale |
| Analytical Column | C18, 50 x 2.1 mm, 1.7 µm | High retentivity needed for the lipophilic octyl chain and isopropylphenyl moiety. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes efficient protonation [M+H]+ in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong eluent required to overcome hydrophobic interactions with the stationary phase. |
| Gradient Profile | 5% to 95% B over 8.0 minutes | Ensures baseline separation from polar degradants (e.g., the hydrolyzed free acid). |
| Detection Mode | ESI+ MRM (m/z 305.2 → 259.2) | Targets the specific loss of ethanol (-46 Da) from the ethyl ester functional group. |
Experimental Protocol: Self-Validating Standard Qualification
To establish a Secondary Working Standard, you must employ a self-validating mass balance approach. By utilizing orthogonal techniques, this protocol ensures that no mass fraction is unaccounted for. The sum of all measured components must equal 100%, creating a closed-loop validation system in strict accordance with [3].
Step-by-Step Methodology
-
Initial Structural Verification (NMR & HRMS):
-
Procedure: Dissolve 5 mg of the candidate standard in CDCl₃. Acquire ¹H and ¹³C NMR spectra.
-
Causality: Confirms the exact molecular architecture. You must observe the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the isopropyl group (septet at ~2.9 ppm) to rule out structural isomers.
-
-
Chromatographic Purity Assessment (HPLC-UV):
-
Procedure: Inject the standard (1 mg/mL in Acetonitrile) onto a UHPLC-PDA system. Integrate all peaks at 254 nm.
-
Causality: The aryl ketone acts as a strong chromophore at 254 nm. This step quantifies related organic impurities (e.g., unreacted starting materials or hydrolysis products).
-
-
Orthogonal Volatile Testing (Karl Fischer & GC-FID):
-
Procedure: Perform Karl Fischer titration to determine water content (%w/w). Execute Headspace GC-FID to quantify residual purification solvents (e.g., ethyl acetate, ethanol).
-
Causality: HPLC-UV is blind to water and non-UV absorbing solvents. Orthogonal testing is mandatory to prevent the overestimation of purity.
-
-
Residue on Ignition (ROI):
-
Procedure: Ignite 1.0 g of the sample with sulfuric acid at 600°C to determine inorganic impurities.
-
-
Absolute Mass Balance Calculation:
-
Procedure: Calculate the final assigned purity using the formula: Assay (%) = Chromatographic Purity (%) × [100 - (%Water + %Residual Solvents + %ROI)] / 100
-
Fig 2. Self-validating mass balance workflow for reference standard qualification.
References
Validating Assay Methods for MGL-3196 (Resmetirom) Intermediate Quality Control: A Comparative Guide
Executive Summary
The recent FDA approval of Resmetirom (MGL-3196) for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH) marks a paradigm shift in hepatology[1]. As a first-in-class, highly selective thyroid hormone receptor-beta (THR-β) agonist, its commercial viability relies heavily on the robustness of its manufacturing process. The synthesis of Resmetirom involves complex halogenated and heterocyclic intermediates, demanding rigorous Quality Control (QC) to prevent the carryover of genotoxic impurities or positional isomers[2].
This guide provides an authoritative comparison between traditional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the assay validation of Resmetirom's critical penultimate intermediate: 3,5-dichloro-4-((6-chloro-5-isopropyl-1,6-dihydropyridazin-3-yl)-oxy)-aniline (Intermediate III).
The Mechanistic Context: Why Purity Matters
Resmetirom achieves its clinical efficacy by selectively binding to THR-β receptors in the liver, driving a metabolic shift that increases fatty acid β-oxidation and suppresses hepatic lipogenesis[1]. Trace impurities from the synthesis of Intermediate III—such as unreacted 4-amino-2,6-dichlorophenol or des-isopropyl byproducts—can alter the drug's receptor selectivity profile, potentially triggering off-target THR-α cardiac effects.
Fig 1. Resmetirom (MGL-3196) mechanism of action via hepatic THR-β signaling pathway.
Comparative Analysis: Traditional HPLC vs. UHPLC
When validating an assay for Intermediate III, analytical scientists must resolve closely eluting halogenated isomers. The physical chemistry governing this separation is dictated by the van Deemter equation .
The Causality of the Upgrade:
Traditional HPLC utilizes 5.0 µm silica particles. At higher flow rates, the
Performance Data Comparison
| Performance Metric | Traditional HPLC (Alternative A) | UHPLC (Recommended Alternative B) | Analytical Advantage |
| Stationary Phase | C18, 250 x 4.6 mm, 5.0 µm | C18, 100 x 2.1 mm, 1.7 µm | Reduced mass transfer resistance |
| Run Time | 35.0 minutes | 4.5 minutes | 87% reduction in analysis time |
| Critical Pair Resolution ( | 1.8 (Marginal co-elution risk) | 3.5 (Baseline separation) | Eliminates false-positive purity |
| Solvent Consumption | ~35.0 mL per injection | ~2.0 mL per injection | Greener chemistry, lower operational cost |
| Sensitivity (LOD) | 0.214 µg/mL[3] | 0.025 µg/mL | Superior trace impurity detection |
Experimental Protocol: Self-Validating UHPLC Assay
To comply with the updated ICH Q2(R2) guidelines (effective June 2024), the analytical procedure must be treated as a lifecycle[4]. The following protocol is designed as a self-validating system : it contains internal logic gates that automatically flag invalid data before a batch is released.
Fig 2. Self-validating ICH Q2(R2) analytical workflow for intermediate quality control.
Step-by-Step Methodology
Phase 1: Mobile Phase Preparation & pH Control
-
Buffer Synthesis: Dissolve 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 3.5 using glacial acetic acid.
-
Causality: Intermediate III contains an ionizable aniline group. Maintaining the mobile phase at pH 3.5 ensures the weak basic groups remain fully protonated, maximizing hydrophobic interaction with the C18 stationary phase and preventing peak tailing[3].
-
-
Organic Modifier: Utilize 100% LC-MS grade Acetonitrile to ensure low UV baseline noise at the detection wavelength (298 nm).
Phase 2: System Suitability Testing (The Self-Validating Gate)
3. SST Standard Preparation: Prepare a resolution mixture containing 10 µg/mL of Intermediate III and 1 µg/mL of its known des-chloro impurity.
4. Injection: Inject 1.0 µL onto a C18 UHPLC column (100 x 2.1 mm, 1.7 µm) at a flow rate of 0.5 mL/min.
5. Self-Validation Check: Program the Chromatography Data System (CDS) to automatically abort the sequence if the Critical Pair Resolution (
Phase 3: Specificity & Forced Degradation (ICH Q2(R2) Compliance) 6. Stress Testing: Expose 1 mg/mL of the intermediate to 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% H2O2 (oxidative) for 24 hours at 60°C to force degradation[4]. 7. PDA Spectral Analysis: Analyze the stressed samples using a Photodiode Array (PDA) detector scanning from 200 to 400 nm. 8. Self-Validation Check: The software must verify that the Peak Purity Angle is strictly less than the Purity Threshold across the entire 3D UV spectrum of the main peak. This mathematically proves that no hidden degradants are co-eluting and inflating the assay value.
Phase 4: Linearity, Precision, and Accuracy
9. Linearity: Inject calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal target concentration. The method is validated only if the correlation coefficient (
Conclusion
Validating the assay for Resmetirom intermediates requires more than just following a compendial recipe; it requires a deep understanding of the molecule's chemical behavior and the physics of the chromatographic system. By upgrading from traditional HPLC to UHPLC, laboratories not only achieve superior resolution of critical structural isomers but also align with the modern, risk-based lifecycle approaches mandated by ICH Q2(R2). Implementing self-validating logic gates within the protocol ensures that the analytical data supporting this breakthrough NASH therapy remains unimpeachable.
References
1.[1] A Comprehensive Technical Guide to the Chemical Synthesis and Structure of Resmetirom | Benchchem |1 2.[2] Improved Synthesis of Resmetirom | Organic Process Research & Development (Thieme Connect) | 2 3.[4] ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency | 4 4.[3] Sustainable HPLC Method for Resmetirom, a Novel THR-β Agonist: Development, Validation and Greenness Assessment | ResearchGate | 3
Sources
The Gold Standard vs. Ground Truth: A Guide to Elemental Analysis and Theoretical Calculations for Oxooctanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of pharmaceutical and chemical research, establishing the exact elemental composition of a novel molecule, such as an oxooctanoate derivative, is a foundational requirement. This guide provides an in-depth comparison of two core methodologies used for this purpose: the ab initio perfection of Theoretical Calculation and the real-world scrutiny of Experimental Elemental Analysis . As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering you to interpret your data with confidence and ensure the integrity of your research.
Section 1: Theoretical Calculation — The Idealized Benchmark
A theoretical calculation of elemental composition is the first step following the proposed synthesis of a new chemical entity. It is a purely computational process derived directly from the presumed molecular formula.
Principle: Based on the atomic weights of each element and the number of atoms of each element in the molecule's empirical formula, a precise percentage composition is calculated. For a hypothetical compound like Ethyl 2-oxooctanoate (C₁₀H₁₈O₃) , the calculation is as follows:
-
Molecular Weight: (10 * 12.011) + (18 * 1.008) + (3 * 15.999) = 120.11 + 18.144 + 47.997 = 186.251 g/mol
-
% Carbon (C): (120.11 / 186.251) * 100 = 64.49%
-
% Hydrogen (H): (18.144 / 186.251) * 100 = 9.74%
-
% Oxygen (O): (47.997 / 186.251) * 100 = 25.77%
This theoretical value represents the "gold standard"—the elemental composition of a 100% pure, structurally correct sample. It is the benchmark against which all experimental results are judged. However, its primary limitation is that it is an idealization; it cannot account for real-world factors like impurities, residual solvents, or hygroscopicity.
Section 2: Experimental Elemental Analysis — The Real-World Verdict
Experimental elemental analysis, most commonly CHNS(O) analysis, provides the "ground truth" of your sample's composition.[1][2] The predominant modern technique is based on the Dumas method, which involves high-temperature dynamic flash combustion.[3][4][5][6][7]
Principle of Operation (CHN Analysis): The core of the technique is the complete and instantaneous combustion of the sample in an oxygen-rich environment at approximately 1000°C.[4][8] This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into various nitrogen oxides (NOₓ).[4][8][9]
These combustion gases are then swept by an inert carrier gas (typically helium) through a reduction tube containing heated, high-purity copper, which reduces the nitrogen oxides to elemental nitrogen (N₂).[4][9][10] The resulting mixture of CO₂, H₂O, and N₂ is then separated, often via gas chromatography, and quantified by a thermal conductivity detector (TCD).[9][11][12] The TCD measures the change in thermal conductivity of the carrier gas stream as each component elutes, producing a signal proportional to the concentration of that element.[12][13][14]
Experimental Workflow for CHN Analysis
The following diagram illustrates the typical workflow for performing CHN elemental analysis in a laboratory setting.
Caption: Workflow for CHN elemental analysis from sample preparation to final report.
Detailed Experimental Protocol
Trustworthiness in this protocol is achieved by incorporating system suitability checks and emphasizing critical control points.
-
Sample Preparation (The Source of Most Errors):
-
Homogenization: Ensure the sample is representative. For crystalline solids, grinding to a fine, uniform powder is essential.[15] This minimizes sampling bias.
-
Drying: This is a critical step. Oxooctanoate derivatives can be hygroscopic. Residual water or solvents will artificially inflate the hydrogen percentage and depress the carbon percentage.[16][17] Dry the sample thoroughly, for instance, in a vacuum oven at a temperature below its melting point, until a constant weight is achieved.
-
Field Insight: A common error is assuming a "dry" appearance means an anhydrous sample.[18] For new compounds, always perform a preliminary drying study or use Karl Fischer titration to quantify water content.[11]
-
-
Weighing and Encapsulation:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the prepared sample into a tin capsule.[1] The exact weight is critical as all final calculations depend on it.
-
Crimp the tin capsule tightly to ensure no sample is lost and that it is sealed from the atmosphere, which is particularly important for hygroscopic or air-sensitive materials.[16]
-
-
Instrument Setup and Calibration:
-
Ensure the instrument's combustion and reduction furnaces are at their setpoints (e.g., ~950-1000°C and ~650°C, respectively).[4]
-
Calibrate the instrument using a certified organic analytical standard with a known C, H, and N composition, such as acetanilide.[9] The calibration establishes the response factor for the TCD.
-
-
Sample Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The resulting gases are processed as described in the "Principle of Operation" section. The entire run typically takes less than 10 minutes.[19]
-
-
Data Evaluation:
-
The instrument software calculates the weight percentages of C, H, and N by comparing the integrated TCD signals from the sample against the calibration standard and the initial sample weight.
-
Run each sample in duplicate or triplicate to ensure reproducibility. The results should agree closely.
-
Section 3: Head-to-Head Comparison
| Feature | Theoretical Calculation | Experimental Elemental Analysis (CHN) |
| Purpose | Establishes the ideal elemental composition for a pure, structurally correct molecule. | Verifies the elemental composition and purity of a synthesized sample. |
| Principle | Based on atomic weights and the proposed molecular formula. | Based on high-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂).[2] |
| Information Provided | A set of exact percentage values (%C, %H, %N, %O, etc.). | A set of measured percentage values with associated experimental uncertainty. |
| Key Assumption | The molecular formula is correct and the substance is 100% pure. | The combustion is complete, and the sample analyzed is representative of the bulk material. |
| Common Sources of Error | Incorrectly assigned molecular formula. | Incomplete combustion, residual solvent/water, sample inhomogeneity, weighing errors, instrument drift.[17][18] |
| Output | A single, idealized data point. | A real-world data point subject to standard deviation. |
Quantitative Data Comparison: Ethyl 2-oxooctanoate (C₁₀H₁₈O₃)
Here we present hypothetical, yet realistic, data for our target molecule to illustrate how to interpret results. The widely accepted tolerance for agreement between theoretical and found values in academic and pharmaceutical settings is ±0.4% .[17][20]
| Analysis | % Carbon (C) | Δ (C) | % Hydrogen (H) | Δ (H) | Notes |
| Theoretical Value | 64.49% | - | 9.74% | - | Calculated for C₁₀H₁₈O₃ |
| Experimental Run 1 | 64.31% | -0.18% | 9.68% | -0.06% | Acceptable. All values are well within the ±0.4% tolerance. |
| Experimental Run 2 | 63.55% | -0.94% | 10.01% | +0.27% | Unacceptable. Carbon is significantly low, while hydrogen is slightly high. |
Section 4: Discussion and Field-Proven Insights — Interpreting Discrepancies
The result from "Experimental Run 2" is a common scenario that requires careful troubleshooting. A deviation greater than ±0.4% is not just a failed analysis; it is a piece of data that tells a story about your sample.[20]
Why is the Carbon Low and Hydrogen High in Run 2?
This pattern is a classic indicator of the presence of residual solvent or moisture .[17] Many common organic solvents (e.g., hexane, ethyl acetate) have a higher hydrogen-to-carbon ratio than our target molecule. Water (H₂O) contains no carbon and a high percentage of hydrogen. Its presence will drastically lower the measured carbon percentage while increasing the hydrogen value.
Other Potential Causes for Discrepancies:
-
Incomplete Combustion: Can occur with highly stable or halogenated compounds, often resulting in low values for all elements. Adding a combustion aid like tungsten(VI) oxide can help.[16]
-
Inorganic Impurities: The presence of non-combustible impurities (e.g., residual salts from a purification column) will add to the initial sample weight but will not produce CO₂ or H₂O, leading to low C and H percentages.
-
Incorrect Molecular Formula: If troubleshooting fails to resolve the discrepancy, the elemental analysis may be correctly indicating that the assumed molecular structure is wrong. This finding should prompt re-examination of other characterization data, such as NMR and Mass Spectrometry.
Troubleshooting Workflow for Discrepant Results
When experimental data deviates from the theoretical calculation by more than ±0.4%, a systematic approach is necessary.
Caption: Decision-making workflow for troubleshooting unacceptable elemental analysis results.
Conclusion
Theoretical calculation and experimental elemental analysis are not adversaries but partners in the characterization of new chemical entities. The theoretical value provides an unwavering benchmark of absolute purity, while the experimental analysis delivers a critical, real-world assessment of the sample in hand.
For professionals in drug development, understanding the interplay between these two methods is paramount. A clean elemental analysis, with results falling within the ±0.4% tolerance, is a cornerstone of compound characterization required by most peer-reviewed journals and regulatory bodies.[17][20] Conversely, a result that falls outside this window should not be dismissed as a "bad run" but rather embraced as a valuable diagnostic tool, guiding the researcher toward achieving a higher standard of sample purity and structural integrity.
References
-
Toray Research Center, Inc. (2013). Elemental Analysis of CHN. Available at: [Link]
-
Fraunhofer IFAM. (2026). Elemental Analysis (CHNS, ONH). Available at: [Link]
-
Wikipedia. Thermal conductivity detector. Available at: [Link]
-
AZoM. (2023). What is a CHNS Elemental Analyzer?. Available at: [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]
-
ESEGas. (2025). What Makes Thermal Conductivity Detectors (TCDs) Indispensable in Modern Gas Analysis?. Available at: [Link]
-
LCGC International. (2022). The Thermal Conductivity Detector. Available at: [Link]
-
Elementar. (2025). Best practices for sample preparation in elemental analysis. Available at: [Link]
-
Lerrick, R. I., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. Available at: [Link]
-
VELP Scientifica. Elemental Analysis and the Dumas Method. Available at: [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
-
Wikipedia. Dumas method. Available at: [Link]
-
SCION Instruments. Thermal Conductivity Detector | TCD Gas Chromatography. Available at: [Link]
-
Sathee Forum. (2025). Explain the different types of errors that can occur in elemental analysis of organic compounds?. Available at: [Link]
-
Eltra. AUTOMATED NITROGEN/ PROTEIN DETERMINATION ACCORDING TO THE DUMAS METHOD. Available at: [Link]
-
Elementar. Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Available at: [Link]
-
AZoM. (2023). How Does a CHNSO Analyzer Work?. Available at: [Link]
-
VELP Scientifica. How does an elemental analyzer work. Available at: [Link]
-
University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]
-
EPFL. Elemental Analysis – Sample preparation. Available at: [Link]
-
Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
Wikipedia. Elemental analysis. Available at: [Link]
-
Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Available at: [Link]
-
Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
-
U.S. Pharmacopeia. <232> ELEMENTAL IMPURITIES—LIMITS. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Novel Oxime Derivatives. Available at: [Link]
-
ResearchGate. (2025). Synthesis and search for compounds with hemostatic activity in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives. Available at: [Link]
-
Amanote Research. (2017). Synthesis and Characterization of. Available at: [Link]
-
MDPI. (2022). Novel Azocoumarin Derivatives—Synthesis and Characterization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. azom.com [azom.com]
- 4. rsc.org [rsc.org]
- 5. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers [velp.com]
- 6. Dumas method - Wikipedia [en.wikipedia.org]
- 7. How does an elemental analyzer work [velp.com]
- 8. azom.com [azom.com]
- 9. toray-research.co.jp [toray-research.co.jp]
- 10. eltra.com [eltra.com]
- 11. measurlabs.com [measurlabs.com]
- 12. Thermal conductivity detector - Wikipedia [en.wikipedia.org]
- 13. esegas.com [esegas.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. epfl.ch [epfl.ch]
- 16. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 17. chem.ubc.ca [chem.ubc.ca]
- 18. Explain the different types of errors that can occur in elemental analysis of organic compounds ? | Sathee Forum [forum.prutor.ai]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
Operational Safety and Handling Blueprint: Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a mechanistic science. Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate (CAS: 898778-41-1) is a specialized research intermediate characterized by a long aliphatic octanoate chain terminating in a bulky, hydrophobic isopropylphenyl group.
This specific molecular architecture renders the compound highly lipophilic. The primary hazard causality stems directly from this lipophilicity: if the compound contacts unprotected skin, it can rapidly integrate into the lipid bilayer of the stratum corneum, acting as a potent penetrant and carrying potentially toxic co-solvents directly into the bloodstream.
To handle this compound safely, we must design a self-validating operational system —a workflow where every step inherently verifies the safety of the next, grounded in the authoritative standards set by the National Research Council .
Mechanistic Risk Assessment & PPE Matrix
A critical failure point in laboratory safety is the assumption that standard nitrile gloves provide universal protection. Because Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is highly viscous, it is almost always dissolved in aggressive organic solvents (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate) for downstream reactions. The solvent vehicle dictates your PPE strategy, not just the solute.
The table below outlines the required quantitative and qualitative safety parameters, designed to comply with OSHA laboratory standards .
| Parameter | Specification | Mechanistic Causality & Self-Validation |
| Hand Protection | Double-glove: Nitrile (inner) + Neoprene or Laminate (outer) | Causality: Non-polar solvent vehicles (like DCM) rapidly permeate standard nitrile, carrying the lipophilic keto-ester through the barrier.Validation: Perform a pneumatic inflation test (blow air into the glove and twist the cuff) to check for micro-tears before donning. |
| Ocular Protection | ANSI Z87.1 Compliant Splash Goggles | Causality: Ester and ketone moieties can cause severe corneal irritation upon contact.Validation: Ensure a tight, vacuum-like seal against the face; standard safety glasses with side shields are insufficient for liquid transfers. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Causality: The organic solvents required to dissolve this compound are highly flammable.Validation: The coat must be buttoned to the neck, with knit cuffs tucked under the inner nitrile glove to prevent wrist exposure. |
| Engineering Control | Chemical Fume Hood (Face Velocity: 80–120 fpm) | Causality: Prevents inhalation of aerosolized oil or powder during transfer.Validation: Visually confirm inward directional flow using a tissue strip taped to the bottom of the sash before opening the reagent bottle. |
Operational Workflow: Solvation and Transfer
Because this compound typically presents as a viscous oil or low-melting waxy solid, standard volumetric transfer methods are prone to error and contamination. Follow this step-by-step methodology to ensure safe, accurate handling.
Step 1: Environmental Verification Before introducing the reagent to the workspace, verify the fume hood's continuous monitor is actively reading ≥100 fpm. Clear the hood of all incompatible materials (e.g., strong oxidizers or acids).
Step 2: Viscosity Mitigation & Transfer Do not use standard air-displacement pipettes; the high viscosity of the keto-ester will cause volumetric inaccuracy and hazardous dripping.
-
Equip a positive displacement pipette or use a stainless-steel spatula if the compound has crystallized.
-
Tare a clean, dry borosilicate glass vial on the analytical balance.
-
Validation Step: After transfer, wipe the exterior of the pipette tip or spatula with a solvent-dampened Kimwipe to ensure no residual compound smears on the balance pan.
Step 3: In-Hood Solvation Introduce your reaction solvent directly into the vial inside the fume hood. Cap the vial with a PTFE-lined septum.
Step 4: System Integrity Check Gently swirl the vial to dissolve the ester.
-
Validation Step: Invert the sealed vial once over a secondary containment tray. Observe the septum to ensure it maintains a hermetic seal before transporting the dissolved intermediate to your primary reaction apparatus.
Spill Management & Chemical Disposal Plan
In the event of a spill, standard paper towels will merely spread the lipophilic oil, increasing the surface area of the hazard. Adhere to the following ACS-aligned cleanup protocol .
-
Immediate Containment: Lower the fume hood sash to 18 inches to maximize exhaust velocity over the spill zone.
-
Sorbent Application: Surround and cover the spill with an inert, high-capacity siliceous absorbent (e.g., diatomaceous earth or vermiculite).
-
Mechanical Recovery: Using a non-sparking polypropylene scraper, collect the saturated absorbent.
-
Validation Step: Inspect the surface under standard light. If a greasy residue remains, wash the area with a polar protic solvent (e.g., isopropanol) and re-apply the absorbent.
-
-
Waste Segregation: Transfer all recovered material into a high-density polyethylene (HDPE) waste carboy. Label the container strictly as "Non-Halogenated Organic Waste" (Note: If a halogenated solvent like Dichloromethane was involved in the spill, the waste must be diverted to the "Halogenated Waste" stream to prevent explosive secondary reactions).
Workflow Visualization
The following diagram maps the critical path for handling lipophilic keto-esters, ensuring no step is initiated until the previous step's safety validation is complete.
Figure 1: Self-validating operational workflow for handling lipophilic keto-esters.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (National Research Council) URL: [Link]
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
